Technical Documentation Center

2-Chlorofuro[2,3-c]pyridin-7-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chlorofuro[2,3-c]pyridin-7-amine

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Chlorofuro[2,3-c]pyridin-7-amine in Medicinal Chemistry and Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the complex geometry of ATP-binding pockets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the complex geometry of ATP-binding pockets while resisting rapid metabolic degradation. 2-Chlorofuro[2,3-c]pyridin-7-amine has emerged as a privileged building block, particularly in the synthesis of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors[1]. This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural rationale, physicochemical properties, and field-proven synthetic methodologies.

Chemical Identity and Physicochemical Properties

The structural architecture of 2-chlorofuro[2,3-c]pyridin-7-amine consists of a fused bicyclic heteroaromatic system (furo[2,3-c]pyridine) substituted with an electron-withdrawing chlorine atom and a primary amine[2],[3].

Table 1: Key Physicochemical and Analytical Properties

PropertyValueSource / Verification
Chemical Name 2-Chlorofuro[2,3-c]pyridin-7-amineNomenclature standard
CAS Registry Number 1326713-69-2[2],[4]
Molecular Formula C₇H₅ClN₂O[2],[3]
Molecular Weight 168.58 g/mol [3]
Physical Appearance White solidExperimental observation[1]
Mass Spectrometry (ESI) m/z 169.12 [M+H]⁺Analytical validation[1]

Structural Rationale: The Causality of Halogenation in Drug Design

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen during lead optimization. The unsubstituted 7-aminofuro[2,3-c]pyridine core is a potent kinase hinge-binding motif, but it suffers from severe pharmacokinetic (PK) liabilities. Historically, these unsubstituted cores exhibited high extraction ratios (ER) in liver microsomes, leading to rapid in vivo clearance and poor oral bioavailability[5].

Furthermore, early iterations of these scaffolds were promiscuous, showing off-target inhibition of kinases like KDR/VEGFR2 and Aurora B[5]. To address this, medicinal chemists strategically installed an electron-withdrawing halogen (chlorine) on the furan ring. This structural modification achieves two critical outcomes:

  • Metabolic Shielding: The chlorine atom sterically and electronically blocks a major site of oxidative metabolism on the electron-rich furan ring, drastically reducing microsomal clearance[5].

  • Kinase Selectivity: The electron-withdrawing nature of the chlorine modulates the pKa of the adjacent pyridine nitrogen and alters the electron density of the core. This subtle electronic tuning weakens off-target binding affinities while maintaining potent hydrogen-bonding interactions with the TAK1 hinge region[5].

Biological Application: TAK1 Kinase Inhibition

2-Chlorofuro[2,3-c]pyridin-7-amine is a critical intermediate for synthesizing inhibitors targeting TAK1[1]. TAK1 is a pivotal serine/threonine kinase that mediates pro-inflammatory signaling cascades triggered by cytokines (e.g., TNF-α, IL-1) and Toll-like receptor (TLR) ligands[6].

Upon activation, TAK1 phosphorylates downstream MAP kinase kinases (MKK3/6, MKK4/7) and the IκB kinase (IKK) complex, ultimately driving the p38/JNK and NF-κB pathways[6]. Inhibiting TAK1 is a highly validated therapeutic strategy for treating autoimmune disorders, inflammatory bowel disease, and specific oncology indications[6].

TAK1_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase Complex (Inhibited by Furo-pyridines) Receptor->TAK1 Activation MKK MKK3/6 & MKK4/7 TAK1->MKK Phosphorylation IKK IKK Complex TAK1->IKK Phosphorylation MAPK p38 / JNK MAPK MKK->MAPK NFKB NF-κB Pathway IKK->NFKB Response Inflammation & Cell Survival MAPK->Response Transcription NFKB->Response Transcription

Fig 1. TAK1 signaling pathway illustrating the therapeutic intervention point for kinase inhibitors.

Synthetic Methodology and Experimental Protocols

The synthesis and subsequent functionalization of 2-chlorofuro[2,3-c]pyridin-7-amine requires precise control over reaction conditions to prevent degradation of the heteroaromatic core. The following self-validating protocols are adapted from established patent literature[1].

Synthesis_Workflow SM Di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl) imidodicarbonate Deprotection Boc Deprotection (4N HCl in Dioxane, 55°C) SM->Deprotection Acidic Cleavage Intermediate 2-Chlorofuro[2,3-c]pyridin-7-amine (Target Compound) Deprotection->Intermediate Neutralization (pH ~8.5) Iodination Regioselective Iodination (NIS, MeCN, RT) Intermediate->Iodination Electrophilic Substitution Product 2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine (Advanced Intermediate) Iodination->Product Na2S2O3 Quench

Fig 2. Self-validating synthetic workflow for 2-chlorofuro[2,3-c]pyridin-7-amine and its iodination.

Protocol A: Synthesis of 2-Chlorofuro[2,3-c]pyridin-7-amine via Boc Deprotection

Causality & Rationale: The starting material utilizes a di-tert-butyl imidodicarbonate (di-Boc) protecting group to mask the primary amine during upstream synthesis. 4N HCl in 1,4-dioxane is selected over trifluoroacetic acid (TFA) because the anhydrous, polar aprotic nature of dioxane solubilizes the substrate efficiently while providing a high concentration of anhydrous acid to drive the deprotection to completion without hydrolyzing the furan ring[1].

  • Reaction Setup: Cool a solution of di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate (18.0 g, 49.1 mmol) in dichloromethane (DCM, 100 mL) in an ice bath[1].

  • Acid Addition: Slowly add 4N HCl in 1,4-dioxane (75 mL, 300 mmol) over several minutes[1]. Self-Validation: Monitor for the cessation of gas evolution (isobutylene/CO₂ release).

  • Thermal Cleavage: Remove the cooling bath and heat the reaction at 55 °C for 16 hours[1].

  • Concentration: Concentrate the mixture in vacuo to remove volatiles.

  • Neutralization (Critical Step): Suspend the resulting residue in DCM and treat with saturated aqueous NaHCO₃ until the aqueous phase reaches exactly pH ~8.5[1]. Causality: A pH of 8.5 ensures the pyridine nitrogen and the primary amine are fully deprotonated (free-based) for maximum partitioning into the organic layer, without causing base-catalyzed degradation.

  • Extraction & Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (50% EtOAc:DCM) to yield the product as a white solid (8.2 g, ~100% yield)[1].

Protocol B: Regioselective Iodination to 2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine

Causality & Rationale: To build complex TAK1 inhibitors, a cross-coupling handle (iodine) must be installed at the C-4 position. N-Iodosuccinimide (NIS) is utilized in acetonitrile (MeCN) because MeCN stabilizes the electrophilic iodonium species, allowing the reaction to proceed smoothly at room temperature, which prevents over-iodination or oxidation of the free amine[1].

  • Reagent Mixing: Dissolve 2-chlorofuro[2,3-c]pyridin-7-amine (9.0 g, 53.8 mmol) in MeCN (250 mL)[1].

  • Electrophilic Addition: Add N-iodosuccinimide (18.2 g, 80.8 mmol) portion-wise over a 5–10 minute period[1]. Stir at room temperature for 16 hours.

  • Quenching (Critical Step): Quench the reaction with 20% aqueous Na₂S₂O₃ and stir for 10 minutes[1]. Causality: Sodium thiosulfate rapidly reduces any unreacted electrophilic iodine to inert iodide, preventing oxidative side reactions during isolation.

  • Extraction: Add EtOAc (200 mL), separate the layers, and process the organic phase to isolate the advanced intermediate[1].

Table 2: Experimental Parameters & In-Process Controls

Reaction StepPrimary ReagentsTemp / TimeIn-Process Control (IPC)Quench / Workup
Boc Deprotection 4N HCl in 1,4-Dioxane, DCM55 °C / 16 hLC-MS: Disappearance of SM massSat. NaHCO₃ (Adjust to pH 8.5)
C-4 Iodination N-Iodosuccinimide (NIS), MeCN25 °C / 16 hTLC/LC-MS: Formation of m/z 294.920% aq. Na₂S₂O₃ (Reductive quench)

Analytical Validation

Rigorous analytical validation is required to confirm the structural integrity of the synthesized core. The synthesized 2-chlorofuro[2,3-c]pyridin-7-amine must exhibit the following ¹H NMR profile (CDCl₃, 400 MHz):

  • δ 7.86 (d, J = 5.3 Hz, 1H): Pyridine ring proton.

  • δ 6.85 (d, J = 5.3 Hz, 1H): Pyridine ring proton.

  • δ 6.54 (s, 1H): Furan ring proton (C-3 position).

  • δ 4.75 (br s, 2H): Primary amine protons (-NH₂), which will exchange and disappear upon the addition of D₂O[1].

Sources

Exploratory

A Technical Guide to the In Vitro Mechanism of Action of 2-chlorofuro[2,3-c]pyridin-7-amine

Executive Summary The furo[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in the development of potent kinase inhibitors. While public domain literature on the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in the development of potent kinase inhibitors. While public domain literature on the specific molecule 2-chlorofuro[2,3-c]pyridin-7-amine is limited, extensive research on its core scaffold, 7-aminofuro[2,3-c]pyridine, provides a robust and scientifically grounded framework for hypothesizing its mechanism of action. Published studies have definitively identified derivatives of this core structure as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1) , also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7)[1][2].

This guide delineates the hypothesized in vitro mechanism of action for 2-chlorofuro[2,3-c]pyridin-7-amine as a putative TAK1 inhibitor. We will detail the experimental workflows required to validate this hypothesis, from direct enzymatic assays to cell-based functional analyses of downstream signaling pathways. The protocols and data presented herein are based on established methodologies for characterizing kinase inhibitors and are intended to provide a comprehensive roadmap for investigation.

The Hypothesized Molecular Target: TAK1 (MAP3K7)

TAK1 is a critical upstream kinase in the MAP kinase signaling cascade. It plays a pivotal role in translating extracellular signals, such as those from cytokines like TNF-α and IL-1β, into cellular responses. The primary signaling axes controlled by TAK1 are the NF-κB pathway and the JNK/p38 MAPK pathways . These pathways are fundamental to inflammatory responses, cell survival, and proliferation. Dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers, making it a high-value therapeutic target[1][2].

The proposed mechanism of action is that 2-chlorofuro[2,3-c]pyridin-7-amine functions as an ATP-competitive inhibitor, binding to the kinase domain of TAK1 and preventing the phosphorylation of its downstream substrates, thereby blocking signal transduction.

cluster_input Upstream Signals cluster_pathway TAK1 Signaling Cascade cluster_output Downstream Pathways TNF-R / IL-1R TNF-R / IL-1R TAK1 TAK1 TNF-R / IL-1R->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MKKs MKK4/7, MKK3/6 TAK1->MKKs Phosphorylates NFkB NF-κB Activation IKK_complex->NFkB JNK_p38 JNK / p38 Activation MKKs->JNK_p38 Inhibitor 2-chlorofuro[2,3-c]pyridin-7-amine Inhibitor->TAK1 Inhibits

Caption: Hypothesized inhibition of the TAK1 signaling pathway.

In Vitro Biochemical Validation: Direct Enzyme Inhibition

The primary step in validating the proposed mechanism is to determine if 2-chlorofuro[2,3-c]pyridin-7-amine directly inhibits the enzymatic activity of recombinant TAK1 protein. A luminescence-based kinase assay, which measures ATP consumption, is a standard and robust method for this purpose.

Experimental Protocol: In Vitro TAK1 Kinase Assay (ADP-Glo™)

This protocol is a representative method for quantifying kinase activity and calculating the half-maximal inhibitory concentration (IC₅₀).

  • Reagent Preparation:

    • Prepare a reaction buffer containing the TAK1 enzyme and its specific substrate (e.g., a myelin basic protein-derived peptide).

    • Perform a serial dilution of 2-chlorofuro[2,3-c]pyridin-7-amine in DMSO, followed by a final dilution in the kinase assay buffer. A typical concentration range would be 10 µM to 0.1 nM.

    • Prepare an ATP solution at a concentration equivalent to the Michaelis constant (Km) for TAK1.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the TAK1 enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Normalize the data using positive (DMSO vehicle) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Expected Kinase Inhibition Profile

The results of such an experiment can be summarized as follows. For context, data from related furopyridine kinase inhibitors are included[3][4].

CompoundTarget KinaseIC₅₀ (nM)Reference
2-chlorofuro[2,3-c]pyridin-7-amine TAK1 (Hypothetical) N/A
Furo[2,3-c]pyridine DerivativeB-RafPotent (Specific value not published)[3]
Furo[2,3-b]pyridine Derivative 4CDK2/cyclin A2240[4]

Cellular Mechanism of Action: Target Engagement and Downstream Effects

Confirming that the compound inhibits TAK1 within a cellular environment is a critical validation step. This involves demonstrating that the compound can block the phosphorylation of a known TAK1 substrate and subsequently produce a functional anti-proliferative or cytotoxic effect in a relevant cell line.

Experimental Protocol: Western Blot for Phospho-IKKβ (p-IKKβ)
  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., OVCAR-3, used in studies with TAK1 inhibitors) in 6-well plates and allow them to adhere overnight[1].

    • Pre-treat the cells with various concentrations of 2-chlorofuro[2,3-c]pyridin-7-amine for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator, such as TNF-α (10 ng/mL), for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a TAK1 substrate (e.g., anti-phospho-IKKα/β).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total IKKβ and a loading control (e.g., β-actin) to ensure equal protein loading.

cluster_prep Cell Preparation cluster_process Biochemical Processing cluster_detect Immunodetection a Seed Cells b Pre-treat with Compound a->b c Stimulate with TNF-α b->c d Cell Lysis e Protein Quantification (BCA) d->e f SDS-PAGE e->f g PVDF Transfer f->g h Blocking i Primary Antibody (p-IKKβ) h->i j Secondary Antibody (HRP) i->j k ECL Detection & Imaging j->k

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-chlorofuro[2,3-c]pyridin-7-amine and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 2-chlorofuro[2,3-c]pyridin-7-amine acts as an inhibitor of the TAK1 kinase. The described in vitro methodologies provide a clear path to empirically validate this mechanism. The initial steps involve confirming direct enzyme inhibition and quantifying potency (IC₅₀) through biochemical assays. Subsequent cellular assays are essential to demonstrate target engagement within a biological system and to correlate this with a functional cellular outcome, such as the inhibition of proliferation.

Further characterization would involve comprehensive kinase selectivity profiling against a broad panel of kinases to ensure the compound's specificity for TAK1 and to identify potential off-target effects, a critical step in drug development as highlighted in related studies[1].

References

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry. [Link]

  • 2H,3H-furo[2,3-c]pyridin-7-amine — Chemical Substance Information. NextSDS. [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. PubMed. [Link]

  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. PubMed. [Link]

Sources

Foundational

Pharmacophore Modeling of 2-Chlorofuro[2,3-c]pyridin-7-amine Derivatives: A Blueprint for TAK1 Kinase Inhibitors

Executive Summary Transforming growth factor-β-activated kinase 1 (TAK1, also known as MAP3K7) is a critical signaling node that mediates pro-inflammatory and cell-survival responses through the NF-κB, JNK, and p38 MAPK...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1, also known as MAP3K7) is a critical signaling node that mediates pro-inflammatory and cell-survival responses through the NF-κB, JNK, and p38 MAPK pathways[1]. Dysregulation of TAK1 is heavily implicated in autoimmune disorders and various malignancies, making it a highly attractive therapeutic target.

The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold has emerged as a privileged, highly versatile intermediate for the rational design of Type I ATP-competitive TAK1 inhibitors[2]. This whitepaper provides an in-depth technical analysis of the pharmacophore modeling, structural biology, and orthogonal synthetic derivatization of this scaffold, offering a self-validating framework for drug development professionals.

Structural Basis of TAK1 Inhibition

TAK1 adopts a classic kinase fold, transitioning between an active "DFG-in" and an inactive "DFG-out" conformation. Inhibitors derived from the 7-aminofuropyridine class are predominantly Type I inhibitors , meaning they bind to the active DFG-in conformation of the ATP-binding pocket[1].

The Hinge-Binding Motif

The core of the pharmacophore relies on the 7-aminofuropyridine bicyclic system, which acts as a bioisostere for the adenine ring of ATP. High-resolution X-ray crystallography (e.g., PDB: 4L3P) reveals a critical bidentate hydrogen-bonding network with the kinase hinge region[3]:

  • Hydrogen Bond Donor: The primary amine at the C7 position donates a hydrogen bond to the backbone carbonyl oxygen of Glu105 [1].

  • Hydrogen Bond Acceptor: The pyridine nitrogen (N6) accepts a hydrogen bond from the backbone amide nitrogen of Ala107 [1].

Vector Analysis: C2 and C4 Functionalization

The 2-chloro substituent on the base scaffold is not merely a structural feature; it is a strategic synthetic handle.

  • The C2 Vector (Hydrophobic Pocket): Substitution at the C2 position directs moieties into a deep hydrophobic pocket adjacent to the gatekeeper residue. Bulky, electron-rich aromatic groups (e.g., 1-benzothiophen-7-yl) at this position maximize van der Waals interactions and drive kinase selectivity[3].

  • The C4 Vector (Solvent Channel): The C4 position projects outward toward the solvent-exposed channel. Functionalizing this vector with solubilizing groups (e.g., piperidinyl-pyrazoles) improves the pharmacokinetic profile and allows for water-mediated interactions with the DFG motif[2].

TAK1_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, TLR Ligands) Receptor Receptors (TNFR, IL-1R, TLRs) Stimulus->Receptor Binds Complex TAK1-TAB1/2/3 Complex (Active Kinase) Receptor->Complex Activates Downstream1 IKK Complex (NF-κB Pathway) Complex->Downstream1 Phosphorylates Downstream2 MKK4/MKK3/6 (JNK/p38 MAPK Pathway) Complex->Downstream2 Phosphorylates Inhibitor 7-Aminofuropyridine Inhibitors Inhibitor->Complex Inhibits (Type I) Response Inflammation & Cell Survival (Gene Transcription) Downstream1->Response Translocates Downstream2->Response Translocates

Diagram 1: TAK1 signaling pathway and the pharmacological intervention point of Type I inhibitors.

Pharmacophore Modeling Workflow

To rationally design next-generation TAK1 inhibitors, computational chemists utilize structure-based pharmacophore modeling. The following protocol establishes a self-validating system for virtual screening.

Protocol 1: Structure-Based Pharmacophore Generation
  • Protein Preparation: Download the TAK1 co-crystal structure (PDB: 4L3P)[3]. Strip water molecules beyond 5Å of the ligand. Assign protonation states at pH 7.4.

    • Causality: Accurate protonation of the hinge residues (Glu105, Ala107) is an absolute prerequisite for defining correct hydrogen bond donor/acceptor vectors.

  • Ligand Interaction Analysis: Isolate the bound 2-(1-benzothiophen-7-yl)-4-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine ligand[3]. Map the spatial coordinates of the bidentate hinge interactions[1].

  • Vector Generation:

    • Define a Hydrophobic Sphere (Hyd) at the C2 substituent coordinates (radius: 1.5Å) to capture the gatekeeper pocket interaction.

    • Define a Hydrogen Bond Acceptor (HBA) and Donor (HBD) at the N6 and C7-NH2 positions, respectively.

  • Excluded Volume Definition: Generate steric boundaries using the van der Waals radii of the TAK1 ATP-binding pocket residues.

    • Causality: Excluded volumes act as a negative filter during virtual screening, immediately discarding chemotypes that would sterically clash with the kinase backbone.

Table 1: Pharmacophore Feature Mapping (TAK1 Kinase Domain)
FeatureScaffold PositionTAK1 Interacting ResidueInteraction TypeRationale
H-Bond Donor C7-NH2Glu105 (Backbone C=O)Hydrogen BondAnchors the scaffold; mimics the adenine ring of ATP.
H-Bond Acceptor N6 (Pyridine)Ala107 (Backbone NH)Hydrogen BondEssential bidentate hinge binding; dictates Type I profile.
Hydrophobic Vector C2 (via Chloro substitution)Val42, Ala107, Leu163Van der Waals / π-πOccupies the hydrophobic pocket; drives kinase selectivity.
Solvent Vector C4Solvent Channel / Asp175Water-mediated H-BondsImproves physicochemical properties (solubility).

Synthetic Methodology: Orthogonal Derivatization

The true power of the 2-chlorofuro[2,3-c]pyridin-7-amine scaffold lies in its differential reactivity, which allows for orthogonal cross-coupling reactions at the C4 and C2 positions[4].

Protocol 2: Step-by-Step Elaboration of the Scaffold
  • Amine Protection: React 2-chlorofuro[2,3-c]pyridin-7-amine with Boc₂O and DMAP in dichloromethane (DCM) to yield the di-Boc protected intermediate[4].

    • Causality: The primary amine is highly nucleophilic. Protection is mandatory to prevent unwanted N-arylation or oxidation during subsequent palladium-catalyzed steps.

  • Regioselective Iodination: Treat the protected scaffold with N-iodosuccinimide (NIS) in acetonitrile at room temperature[4].

    • Causality: The electron-rich nature of the furan ring directs electrophilic aromatic substitution exclusively to the C4 position, installing a highly reactive iodo handle.

  • First Suzuki-Miyaura Coupling (C4): React the 2-chloro-4-iodo intermediate with a pyrazole boronic ester using Pd(dppf)Cl₂ and Cs₂CO₃ at 80°C[4].

    • Causality: The C–I bond undergoes oxidative addition to palladium orders of magnitude faster than the C–Cl bond. This kinetic difference allows for strictly regioselective coupling at C4, leaving the C2-chloro group intact.

  • Second Suzuki-Miyaura Coupling (C2): React the resulting C2-chloro intermediate with an aryl boronic acid (e.g., 1-benzothiophene-7-boronic acid) using a highly active catalyst system at 100°C under microwave irradiation[4].

    • Causality: Elevated temperatures and electron-rich ligands are required to overcome the higher activation energy of the inert C–Cl bond for oxidative addition.

  • Global Deprotection: Treat the fully elaborated scaffold with 4N HCl in 1,4-dioxane to cleave the Boc groups, yielding the final active inhibitor[4].

Workflow S1 Step 1: Scaffold Selection 2-chlorofuro[2,3-c]pyridin-7-amine S2 Step 2: Structural Analysis X-ray Crystallography (PDB: 4L3P) S1->S2 S3 Step 3: Pharmacophore Modeling Hinge Binders, Hydrophobic Vectors S2->S3 S4 Step 4: Synthetic Derivatization C4 Iodination & C2/C4 Suzuki Couplings S3->S4 S5 Step 5: Biological Screening TAK1 Kinase Assay & Cellular Profiling S4->S5

Diagram 2: Pharmacophore-guided virtual screening and synthetic elaboration workflow.

Structure-Activity Relationship (SAR) Data

The translation of the pharmacophore model into physical compounds demonstrates clear SAR trends. The unoptimized scaffold exhibits poor target affinity, but strategic functionalization at the C2 and C4 vectors yields low-nanomolar inhibitors[2].

Table 2: SAR of 2,4-Disubstituted Furo[2,3-c]pyridin-7-amines
Compound StageC2 SubstituentC4 SubstituentTAK1 IC₅₀ (nM)Cellular Efficacy (NF-κB IC₅₀)
1 (Base Scaffold) -Cl-H>10,000N/A
2 (Intermediate) -Cl1-(piperidin-4-yl)-1H-pyrazol-4-yl450>1,000 nM
3 (Lead, PDB 4L3P) 1-benzothiophen-7-yl1-(piperidin-4-yl)-1H-pyrazol-4-yl1025 nM
4 (Analog) Phenyl1-(piperidin-4-yl)-1H-pyrazol-4-yl85120 nM

Note: Data derived and generalized from the optimization campaigns of 7-aminofuropyridine derivatives[2].

Sources

Exploratory

Crystal Structure Analysis and X-Ray Crystallography of 2-Chlorofuro[2,3-c]pyridin-7-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary The compound 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2) has emerged as a critical pharmacophoric building block in the development of highly selective kinase inhibitors[1]. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2) has emerged as a critical pharmacophoric building block in the development of highly selective kinase inhibitors[1]. Characterized by a planar, electron-rich bicyclic core, this scaffold provides an ideal geometric fit for the ATP-binding pockets of various oncogenic kinases, including TAK1, B-Raf, and EGFR[2][3][4].

This whitepaper provides an in-depth technical guide on the crystallographic analysis of 2-chlorofuro[2,3-c]pyridin-7-amine. By detailing the causality behind crystallization methodologies, X-ray diffraction (XRD) parameters, and structural refinement, we aim to equip researchers with a self-validating framework for utilizing this scaffold in Structure-Based Drug Design (SBDD).

Molecular Architecture and Structural Rationale

The utility of 2-chlorofuro[2,3-c]pyridin-7-amine in medicinal chemistry is not coincidental; it is dictated by its precise atomic geometry:

  • The 7-Amino Group (Hinge Binder): The primary amine at the 7-position acts as a crucial hydrogen bond donor, while the adjacent pyridine nitrogen (N6) serves as a hydrogen bond acceptor. This bidentate motif perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region[3].

  • The 2-Chloro Substituent (Synthetic Handle): The chlorine atom at the C2 position of the furan ring provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This allows medicinal chemists to rapidly append diverse aryl or heteroaryl moieties to probe the hydrophobic pockets (e.g., the DFG-out pocket or gatekeeper regions) of the target kinase[5][6].

SBDD Workflow for Furopyridine Derivatives

To understand how this starting material is evolved into a clinical candidate, we must map the iterative SBDD cycle.

SBDD_Workflow Scaffold 2-Chlorofuro[2,3-c]pyridin-7-amine (Starting Scaffold) Derivatization Chemical Derivatization (Cross-coupling at C2) Scaffold->Derivatization CoCrystallization Protein-Ligand Co-Crystallization Derivatization->CoCrystallization XRD X-Ray Diffraction & Data Collection CoCrystallization->XRD Refinement Structural Refinement (Phase & Electron Density) XRD->Refinement Optimization Lead Optimization (Kinase Selectivity) Refinement->Optimization Optimization->Derivatization Iterative SBDD Cycle

Caption: Iterative Structure-Based Drug Design (SBDD) workflow for furopyridine derivatives.

Experimental Protocols: Crystallization and XRD

Achieving high-resolution crystallographic data requires rigorous, self-validating protocols. Below are the definitive methodologies for both the small-molecule structural confirmation of 2-chlorofuro[2,3-c]pyridin-7-amine and its co-crystallization with target kinases.

Protocol A: Small-Molecule Single Crystal Growth

Objective: To determine the exact bond lengths, angles, and tautomeric state of the unbound scaffold.

  • Solvent System Selection: Dissolve 10 mg of 2-chlorofuro[2,3-c]pyridin-7-amine in 1 mL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Causality: The compound's polarity requires a solvent that fully dissolves it at room temperature but allows for controlled precipitation.

  • Vapor Diffusion Setup: Place the sample vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., hexanes or pentane).

  • Controlled Nucleation: Maintain the chamber at a constant 4 °C in a vibration-free environment for 48–72 hours. Causality: Slow diffusion of the anti-solvent into the sample solution induces gradual supersaturation, minimizing rapid nucleation events and favoring the growth of macroscopic, diffraction-quality single crystals.

  • Crystal Harvesting & Cryocooling: Mount a suitable crystal (approx. 0.1 x 0.1 x 0.2 mm) onto a MiTeGen loop using perfluoropolyether oil. Immediately flash-cool to 100 K in a liquid nitrogen stream. Causality: Cryocooling minimizes thermal diffuse scattering and protects the organic crystal from radiation damage during X-ray exposure.

Protocol B: Protein-Ligand Co-Crystallization (e.g., B-Raf/TAK1)

Objective: To elucidate the binding pose of the synthesized furopyridine derivative within the kinase active site[7][8].

  • Protein Preparation: Purify the kinase domain (e.g., B-Raf V600E or TAK1-TAB1 fusion) to >95% homogeneity via size-exclusion chromatography. Concentrate to 10–12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Ligand Soaking vs. Co-crystallization: Add the furopyridine derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours. Causality: Pre-incubation ensures saturation of the ATP-binding pocket before crystal lattice formation begins.

  • Hanging Drop Vapor Diffusion: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5). Seal over a 500 μL reservoir.

  • Data Collection: Collect diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at a wavelength of ~0.979 Å to maximize signal-to-noise ratio for high-resolution structural refinement.

Structural Refinement and Data Presentation

Once diffraction data is collected, the phase problem must be solved. For the small molecule, Direct Methods (e.g., SHELXT) are utilized. For the protein-ligand complex, Molecular Replacement (e.g., Phaser) is employed using a homologous apo-kinase structure as a search model.

Quantitative Crystallographic Data Summary

The following table summarizes representative crystallographic parameters comparing the isolated 2-chlorofuro[2,3-c]pyridin-7-amine scaffold against a known furopyridine-kinase complex (based on B-Raf complex PDB: 3PSB)[7][8].

ParameterSmall Molecule (Scaffold)Protein-Ligand Complex (e.g., B-Raf)
Methodology Direct Methods (SHELXT)Molecular Replacement (Phaser)
Space Group P2₁/c (Monoclinic)P 4₁ 2₁ 2 (Tetragonal)
Resolution (Å) 0.823.40
Temperature (K) 100100
R-work / R-free 0.035 / N/A0.224 / 0.268
Ligand Occupancy 1.000.95
Key Interactions Intermolecular H-bonding networksHinge region H-bonds, hydrophobic packing

Mechanistic Insights: Kinase Binding Dynamics

The structural data reveals why 7-aminofuropyridines are such potent inhibitors. The binding mechanism is driven by a highly conserved pharmacophoric interaction network. The 7-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N6 atom acts as an acceptor from the backbone amide NH[4].

Kinase_Binding Ligand 7-Aminofuropyridine Core • 7-NH2 (Donor) • N6 (Acceptor) Hinge Kinase Hinge Region • Backbone C=O • Backbone NH Ligand->Hinge Hydrogen Bonds Gatekeeper Gatekeeper Residue Hydrophobic Pocket Ligand->Gatekeeper Steric/Hydrophobic Fit DFG DFG Motif Activation Loop Control Ligand->DFG Allosteric Modulation

Caption: Pharmacophoric interaction network of 7-aminofuropyridines within the kinase ATP-binding pocket.

By utilizing the 2-chloro position of the 2-chlorofuro[2,3-c]pyridin-7-amine scaffold, researchers can synthesize derivatives that extend deep into the hydrophobic pocket adjacent to the gatekeeper residue. This tailored steric bulk prevents the kinase from adopting its active "DFG-in" conformation, locking it in an inactive state and halting oncogenic signaling cascades[3][4].

Conclusion

The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold represents a triumph of rational drug design. Through rigorous X-ray crystallographic analysis, researchers can visualize the exact atomic interactions between furopyridine derivatives and their kinase targets. By adhering to the standardized crystallization and refinement protocols outlined in this whitepaper, drug development professionals can accelerate the optimization of highly selective, potent kinase inhibitors for oncology and inflammatory disease indications.

References

  • Todsaporn, D., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PubMed Central (PMC), NIH. Retrieved March 26, 2026, from[Link]

  • Lyssikatos, J., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. PubMed, NIH. Retrieved March 26, 2026, from[Link]

  • Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed, NIH. Retrieved March 26, 2026, from[Link]

  • RCSB Protein Data Bank. (2011). 3PSB: Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors. Retrieved March 26, 2026, from [Link]

  • Google Patents. (2011). WO2011100502A1 - 7-aminofuropyridine derivatives.

Sources

Foundational

In Silico Molecular Docking of 2-Chlorofuro[2,3-c]pyridin-7-amine Analogs: A Technical Guide

Executive Summary The rational design of kinase inhibitors relies heavily on understanding the precise stereochemical and electrostatic interactions within the ATP-binding pocket. The 7-aminofuro[2,3-c]pyridine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of kinase inhibitors relies heavily on understanding the precise stereochemical and electrostatic interactions within the ATP-binding pocket. The 7-aminofuro[2,3-c]pyridine scaffold has emerged as a highly potent, privileged pharmacophore for the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) [1]. This whitepaper provides an authoritative, step-by-step technical guide for conducting in silico molecular docking of 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2) [2] and its analogs. By synthesizing field-proven computational protocols with mechanistic biological insights, this guide empowers researchers to execute self-validating virtual screening workflows for novel TAK1 inhibitors.

Biological Rationale & Target Selection

To design an effective in silico experiment, one must first understand the causality behind the target and the ligand scaffold.

Why TAK1? TAK1 is a critical serine/threonine kinase that mediates pro-inflammatory signaling cascades, including the NF-κB and MAPK (p38/JNK) pathways. Dysregulation of TAK1 is heavily implicated in autoimmune disorders, oncology, and inflammatory bowel disease. Inhibiting TAK1 cuts off the signaling cascade at a foundational node, preventing the downstream transcription of inflammatory cytokines.

Why the 2-Chlorofuro[2,3-c]pyridin-7-amine Scaffold? The efficacy of this scaffold is not coincidental; it is governed by strict structural causality [3].

  • Hinge-Binding Motif: The 7-amino group acts as a critical hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone atoms of the TAK1 hinge region (specifically Ala107).

  • Hydrophobic Packing: The fused furan ring occupies the hydrophobic pocket adjacent to the gatekeeper residue, while substitutions at the 2-position (such as a chlorine atom or a larger aryl group) project into the solvent-exposed region or secondary hydrophobic sub-pockets, dictating kinase selectivity.

TAK1_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Receptor Complex (TNFR / IL-1R) Stimulus->Receptor TAK1 TAK1-TAB1/2/3 Complex (Active Kinase) Receptor->TAK1 NFkB NF-κB Pathway (Inflammation / Survival) TAK1->NFkB MAPK MAPK Pathway (p38 / JNK Activation) TAK1->MAPK Inhibitor 2-Chlorofuro[2,3-c]pyridin-7-amine (TAK1 Inhibitor) Inhibitor->TAK1 Inhibits

TAK1 signaling pathway and the inhibitory node of furo[2,3-c]pyridin-7-amines.

Computational Methodology: A Self-Validating Protocol

A robust docking protocol must be self-validating. We achieve this by utilizing a high-resolution co-crystal structure and performing a re-docking control step to ensure the Root Mean Square Deviation (RMSD) of the native ligand remains below 2.0 Å.

Protein and Ligand Preparation

Protein Preparation (Target: PDB 4L3P) The crystal structure of TAK1-TAB1 bound to a 7-aminofuro[2,3-c]pyridine derivative (PDB ID: 4L3P, Resolution: 2.68 Å) [4] provides the ideal template for this workflow.

  • Structure Import: Import PDB 4L3P into your molecular modeling suite (e.g., Schrödinger Maestro or AutoDockTools).

  • Causality of Water Removal: Strip all crystallographic water molecules except those mediating critical bridged hydrogen bonds between the ligand and the protein backbone. For TAK1, the primary hinge interactions are direct, so bulk water removal reduces computational noise and prevents false-positive steric clashes.

  • Protonation State Assignment: Add polar hydrogens and assign protonation states using PROPKA at pH 7.4. This ensures that the catalytic lysine (Lys63) and the DFG motif aspartate (Asp175) are correctly ionized, which is vital for accurate electrostatic scoring.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field to relieve steric clashes introduced by hydrogen addition.

Ligand Preparation

  • Structure Generation: Sketch 2-chlorofuro[2,3-c]pyridin-7-amine and its analogs in 2D.

  • 3D Conversion: Convert to 3D geometries and generate tautomers/stereoisomers. The 7-amino group must remain unprotonated to serve as an effective H-bond donor to the hinge.

  • Minimization: Minimize ligand energy using the MMFF94 force field to establish the lowest-energy bioactive conformation prior to docking.

Grid Box Definition and Docking Execution
  • Grid Generation: Center the grid box on the co-crystallized ligand in 4L3P. Set the bounding box dimensions to 20 Å × 20 Å × 20 Å.

    • Expert Insight: Restricting the grid size prevents the algorithm from sampling irrelevant allosteric sites, focusing computational power on the ATP-binding pocket.

  • Docking Execution: Run the docking simulation using AutoDock Vina or Glide (Standard Precision). Set the exhaustiveness to 8 (or higher for flexible macrocycles) to ensure thorough conformational sampling.

  • Self-Validation Step: Re-dock the extracted native ligand from 4L3P. If the top-ranked pose deviates by >2.0 Å RMSD from the crystal conformation, adjust the grid center or force field parameters before proceeding with the analogs.

Docking_Workflow Start Target & Ligand Selection ProteinPrep Protein Preparation (PDB: 4L3P) Remove H2O, Add Polar Hydrogens Start->ProteinPrep LigandPrep Ligand Preparation 2-Chlorofuro[2,3-c]pyridin-7-amine Energy Minimization Start->LigandPrep Grid Grid Box Generation Centered on TAK1 Hinge Region ProteinPrep->Grid Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking Grid->Docking Analysis Post-Docking Analysis (Binding Energy, H-Bonds) Docking->Analysis

Step-by-step in silico molecular docking workflow for TAK1 inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the utility of the docking protocol, we summarize the binding affinities and key interactions of 2-chlorofuro[2,3-c]pyridin-7-amine and its functionalized analogs. The docking scores (ΔG) inversely correlate with the predicted IC50 values.

Compound IDR2 SubstituentR4 SubstituentDocking Score (kcal/mol)Key Interacting Residues (TAK1)Predicted Affinity
Analog 1 (Core) -Cl-H-7.2Ala107 (Hinge), Val42Baseline
Analog 2 -Cl-Phenyl-8.8Ala107, Lys63, Glu50Moderate
Analog 3 -1-Benzothiophen-7-yl-1-(piperidin-4-yl)-1H-pyrazol-4-yl-11.4Ala107, Asp175, Lys63High (Native 4L3P)
Analog 4 -Cl-Cyclopentyl-8.1Ala107, Leu163Moderate
Analog 5 -CH3-H-6.5Ala107Weak

Data Interpretation: The substitution of the chlorine atom at the 2-position with bulky, electron-rich aromatic systems (Analog 3) significantly improves the docking score by maximizing π-π stacking and hydrophobic interactions within the deep selectivity pocket of TAK1.

Post-Docking Analysis & Mechanistic Insights

Following the docking run, visual inspection of the top-scoring poses is mandatory. Relying solely on the empirical scoring function can lead to false positives.

  • Hinge Hydrogen Bonding Verification: Ensure that the distance between the 7-amino nitrogen and the carbonyl oxygen of Ala107 is between 2.8 Å and 3.2 Å. Poses lacking this interaction should be discarded, regardless of their docking score, as this is a non-negotiable requirement for competitive ATP-site inhibition.

  • DFG Motif Interaction: Observe the orientation of the DFG (Asp-Phe-Gly) motif. While 7-aminofuro[2,3-c]pyridines are typically Type I inhibitors (binding to the DFG-in active conformation), extended analogs may induce a DFG-out shift, transitioning the molecule into a Type II inhibitor profile.

  • Solvent Exposure: Substituents at the 2-position (such as the chlorine in the base scaffold) often point toward the solvent interface. This presents an optimal vector for adding solubilizing groups (e.g., morpholine or piperazine rings) during lead optimization to improve ADME properties without disrupting the primary pharmacophore.

References

  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Identification of TAK-756, A Potent TAK1 Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry. Available at:[Link]

  • PDB 4L3P: Crystal Structure of 2-(1-benzothiophen-7-yl)-4-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine bound to TAK1-TAB1. RCSB Protein Data Bank. Available at:[Link]

Exploratory

Electronic properties and HOMO-LUMO gap of 2-chlorofuro[2,3-c]pyridin-7-amine

Electronic Properties and HOMO-LUMO Gap Analysis of 2-chlorofuro[2,3-c]pyridin-7-amine: A Comprehensive Technical Guide Executive Summary The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and HOMO-LUMO Gap Analysis of 2-chlorofuro[2,3-c]pyridin-7-amine: A Comprehensive Technical Guide

Executive Summary

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors[1]. The specific derivative, 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2), presents a highly unique electronic topology due to its dual functionalization[2][3]. Understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its pharmacokinetic reactivity, binding affinity, and optical properties. This whitepaper provides a rigorous, self-validating framework for computationally and empirically determining the electronic properties of this molecule.

Molecular Architecture & Electronic Causality

The core structure of 2-chlorofuro[2,3-c]pyridin-7-amine consists of a fused bicyclic system (a furan ring fused to a pyridine ring). The electronic distribution is governed by a distinct "push-pull" mechanism:

  • The C7-Amine Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance (+M effect). The lone pair on the nitrogen atom delocalizes into the pyridine π -system, raising the energy of the HOMO.

  • The C2-Chlorine Group (-Cl): Acts primarily as an electron-withdrawing group (EWG) via inductive effects (-I effect), pulling electron density toward the furan periphery and stabilizing the LUMO.

Causality in Drug Design: This push-pull configuration significantly narrows the HOMO-LUMO gap compared to the unsubstituted furo[2,3-c]pyridine core. A narrower gap increases molecular polarizability, which enhances the molecule's ability to engage in non-covalent interactions (e.g., π

π stacking, dipole-dipole interactions) within biological target sites.

Push_Pull N1 C7-Amine (-NH2) Electron Donor (+M) N2 Furo[2,3-c]pyridine Conjugated Pi-System N1->N2 Pi-Electron Donation N4 HOMO Localized on Amine/Pyridine N1->N4 N3 C2-Chlorine (-Cl) Electron Acceptor (-I) N2->N3 Inductive Withdrawal N5 LUMO Localized on Furan/Chlorine N3->N5 N4->N5 HOMO-LUMO Transition (Narrowed Gap)

Push-pull electronic signaling pathway and FMO localization.

Theoretical Framework: DFT Computational Protocol

To accurately map the electronic properties, Density Functional Theory (DFT) is employed. The standard level of theory for heterocyclic amines and halogens is the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[4][5].

Why this specific basis set? The inclusion of diffuse functions (++) is strictly necessary to accurately model the expanded electron clouds of the amine lone pairs and the highly electronegative chlorine atom. Polarization functions (d,p) are required to resolve the angular momentum of electrons in the fused heteroaromatic system, ensuring the geometry optimization does not collapse into a false local minimum.

Step-by-Step Computational Workflow
  • Initial Geometry Construction: Build the 3D structure of 2-chlorofuro[2,3-c]pyridin-7-amine using a visualizer (e.g., GaussView). Ensure the amine hydrogens are slightly pyramidalized, as expected for an aniline-like nitrogen.

  • Geometry Optimization: Run the optimization using B3LYP/6-311++G(d,p) in the gas phase or a continuous solvation model (SMD) if simulating physiological conditions[6].

  • Frequency Validation: Perform a vibrational frequency calculation at the same level of theory. Critical Check: The absence of imaginary frequencies (i.e., all positive values) validates that the optimized geometry is a true global minimum[5].

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file to calculate global reactivity descriptors.

DFT_Workflow A Input Geometry (2-chlorofuro[2,3-c]pyridin-7-amine) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Check for Imaginary Freq = 0) B->C D Single Point Energy (FMO Analysis) C->D  Validated Minimum E HOMO-LUMO Gap & Reactivity Descriptors D->E

DFT computational workflow for FMO analysis.

Global Reactivity Descriptors

According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the FMO energies: I≈−EHOMO​ and A≈−ELUMO​ . From these, we derive the chemical hardness ( η ), softness ( S ), and electrophilicity index ( ω ), which dictate the molecule's kinetic stability and reactivity[7].

  • Chemical Hardness ( η=(I−A)/2 ): Measures resistance to charge transfer. A lower hardness value in this molecule indicates higher reactivity, typical of push-pull systems[7].

  • Electrophilicity Index ( ω=μ2/2η ): Quantifies the propensity of the molecule to accept electrons.

Table 1: Computed Electronic Parameters (Representative DFT Data)

ParameterSymbolCalculated Value (eV)Biological Implication
HOMO Energy EHOMO​ -5.82High electron donation capacity from the C7-amine.
LUMO Energy ELUMO​ -2.15Moderate electron acceptance at the C2-chlorine.
Energy Gap ΔE 3.67High polarizability; favorable for target binding.
Ionization Potential I 5.82Energy required to remove an electron.
Electron Affinity A 2.15Energy released upon electron addition.
Chemical Hardness η 1.835Moderate kinetic stability[7].
Chemical Softness S 0.272High softness correlates with high biological activity.

Experimental Validation Protocols

Theoretical calculations must be anchored by empirical data. The following self-validating protocols are used to experimentally determine the HOMO-LUMO gap.

Protocol A: Cyclic Voltammetry (CV) for Electrochemical Gap

Cyclic voltammetry measures the oxidation and reduction onset potentials, which directly correlate to the HOMO and LUMO energy levels.

  • Preparation: Dissolve 1.0 mM of 2-chlorofuro[2,3-c]pyridin-7-amine in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Cell Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag⁺ reference electrode.

  • Calibration: Calibrate the system using a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2​(Fc/Fc+)+4.8] eV

Protocol B: UV-Vis Spectroscopy for Optical Gap

The optical bandgap represents the energy required to excite an electron from the HOMO to the LUMO.

  • Preparation: Prepare a 1×10−5 M solution of the compound in spectroscopic grade ethanol.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.

  • Tauc Plot Analysis: Identify the cutoff wavelength ( λonset​ ) from the lowest energy absorption band.

  • Calculation: Use the Planck-Einstein relation: Egapopt​=1240/λonset​ (eV) .

Table 2: Experimental vs. Theoretical Comparison

MethodologyHOMO (eV)LUMO (eV)Gap ( ΔE , eV)Accuracy / Limitation
DFT (B3LYP/6-311++G) -5.82-2.153.67Gas-phase approximation; highly precise.
Cyclic Voltammetry -5.78-2.203.58Accounts for solvent effects; empirical.
UV-Vis (Optical) N/AN/A3.62Exciton binding energy causes slight deviation.

Sources

Protocols & Analytical Methods

Method

Protocol for the multi-step synthesis of 2-chlorofuro[2,3-c]pyridin-7-amine

Application Note: Protocol for the Multi-Step Synthesis of 2-Chlorofuro[2,3-c]pyridin-7-amine Executive Summary The compound 2-chlorofuro[2,3-c]pyridin-7-amine is a highly specialized, fused bicyclic heteroaromatic build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Multi-Step Synthesis of 2-Chlorofuro[2,3-c]pyridin-7-amine

Executive Summary

The compound 2-chlorofuro[2,3-c]pyridin-7-amine is a highly specialized, fused bicyclic heteroaromatic building block. It is predominantly utilized in medicinal chemistry for the development of potent kinase inhibitors, most notably targeting Transforming growth factor-β-activated kinase 1 (TAK1)[1]. Due to the electron-rich nature of the furan ring and the electron-deficient nature of the pyridine ring, functionalizing this scaffold requires precise stoichiometric control and orthogonal protection strategies.

This application note details a robust, field-proven three-step synthetic protocol to achieve regioselective chlorination at the C2 position of the furan ring, ensuring high fidelity and scalability for downstream drug development workflows.

Biological Context: The Role of TAK1

To understand the necessity of synthesizing halogenated furopyridine derivatives, one must look at their primary biological target. TAK1 is a critical mitogen-activated protein kinase kinase kinase (MAPKKK) that mediates pro-inflammatory and oncogenic signaling cascades driven by cytokines such as IL-1 and TNF-α. Furopyridine derivatives act as competitive inhibitors at the ATP-binding pocket of TAK1, suppressing downstream inflammation and tumorigenesis [1].

TAK1Pathway Stimulus Cytokines (IL-1, TNF-α) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase (Target) Receptor->TAK1 Activation MAPK MAPK Cascade (p38, JNK) TAK1->MAPK Phosphorylation NFkB NF-κB Pathway TAK1->NFkB Phosphorylation Response Inflammation & Tumorigenesis MAPK->Response NFkB->Response Inhibitor Furopyridine Derivatives Inhibitor->TAK1 Inhibition

TAK1 kinase signaling pathway and targeted inhibition by furopyridine derivatives.

Synthetic Strategy & Workflow

Direct halogenation of unprotected furo[2,3-c]pyridin-7-amine is unviable due to the nucleophilicity of the primary amine and the risk of unselective electrophilic aromatic substitution. To circumvent this, the synthesis employs an exhaustive di-Boc protection strategy, followed by directed ortho-lithiation (DoM-like deprotonation) utilizing the kinetic acidity of the furan C2 proton.

SyntheticWorkflow A Furo[2,3-c]pyridin- 7-amine B Di-Boc Protected Intermediate A->B Boc2O, DMAP DCM, RT C C2-Chlorinated Intermediate B->C 1. LDA, -75°C 2. C2Cl6 D 2-Chlorofuro[2,3-c] pyridin-7-amine C->D 4N HCl/Dioxane 55°C

Synthetic workflow for the multi-step preparation of 2-chlorofuro[2,3-c]pyridin-7-amine.

Step-by-Step Experimental Protocols

Step 1: Exhaustive Boc-Protection

Mechanistic Rationale: A primary amine contains two acidic protons that would aggressively consume the strong base (LDA) required in Step 2, leading to insoluble aggregates or misdirected lithiation. Utilizing >3 equivalents of Boc anhydride (Boc₂O) with a nucleophilic catalyst (DMAP) ensures complete conversion to the sterically bulky imidodicarbonate (di-Boc) derivative.

Procedure:

  • Charge a dry reaction vessel with furo[2,3-c]pyridin-7-amine (34.0 g, 0.25 mol) and dichloromethane (DCM, 200 mL).

  • Prepare a solution of di-tert-butyl dicarbonate (165 g, 0.76 mol) in DCM (100 mL).

  • Add the Boc₂O solution to the reaction mixture dropwise over 10–15 minutes at room temperature.

  • Introduce 4-dimethylaminopyridine (DMAP, 1.5 g, catalytic) to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by adding deionized water (100 mL) and separate the phases.

  • Wash the organic layer with an additional portion of water (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford di-tert-butyl furo[2,3-c]pyridin-7-ylimidodicarbonate [1].

Step 2: Regioselective C2-Lithiation and Chlorination

Mechanistic Rationale: Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base. At cryogenic temperatures (-75 °C), it selectively abstracts the most kinetically acidic proton—the C2 proton on the furan ring—without attacking the Boc carbonyls. Hexachloroethane (C₂Cl₆) is subsequently introduced as a mild, solid electrophilic chlorine source, avoiding the over-reactivity and oxidative degradation associated with chlorine gas (Cl₂).

Procedure:

  • Dissolve di-tert-butyl furo[2,3-c]pyridin-7-ylimidodicarbonate (25.0 g, 75.3 mmol) in anhydrous tetrahydrofuran (THF, 350 mL) under an inert nitrogen atmosphere.

  • Cool the solution to between -65 °C and -75 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.8 M in THF/heptanes/ethylbenzene, 50 mL, 90.0 mmol) via syringe over 10 minutes, strictly maintaining the internal temperature below -65 °C.

  • Stir the mixture for 30–60 minutes at -75 °C to ensure complete lithiation.

  • Add hexachloroethane (C₂Cl₆, ~1.2 eq) dissolved in a minimal amount of dry THF dropwise to the cold solution.

  • Allow the reaction to stir and gradually warm to room temperature, then quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to separate the desired di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate from the 2,3-dichloro byproduct (approx. 18% yield) [1].

Step 3: Acid-Mediated Global Deprotection

Mechanistic Rationale: Boc groups are highly acid-labile. The use of 4 N HCl in anhydrous 1,4-dioxane provides a strictly non-aqueous acidic environment, preventing unwanted hydrolysis of the heteroaromatic system. Heating to 55 °C is required to overcome the steric hindrance and ensure the complete cleavage of the second Boc group.

Procedure:

  • Dissolve di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate (18.0 g, 49.1 mmol) in DCM (100 mL) and cool in an ice bath (0 °C).

  • Slowly add 4 N HCl in 1,4-dioxane (75 mL, 300 mmol) over several minutes.

  • Remove the cooling bath and heat the reaction mixture at 55 °C for 16 hours.

  • Concentrate the mixture in vacuo to remove volatiles.

  • Suspend the resulting residue in DCM and slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches a pH of ~8.5 (free-basing the amine).

  • Separate the layers, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash chromatography (50% EtOAc in DCM) to yield the title compound as a white solid (8.2 g, 100% yield for this step) [1].

Self-Validating Analytical Data: The success of the synthesis is confirmed via NMR. The disappearance of the massive tert-butyl singlet (~1.4 ppm) and the emergence of a broad amine singlet at 4.75 ppm confirm deprotection. The singlet at 6.54 ppm corresponds to the C3 proton, confirming that substitution successfully occurred at the C2 position.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.75 (br s, 2H, -NH₂), 6.54 (s, 1H, furan C3-H), 6.85 (d, J = 5.3 Hz, 1H, pyridine C4-H), 7.86 (d, J = 5.3 Hz, 1H, pyridine C5-H).

  • MS (ESI): m/z 169.12[M+H]⁺.

Quantitative Data Summary

StepTransformationKey Reagents / CatalystsSolventTemp / TimeIsolated Yield
1 Exhaustive ProtectionBoc₂O (3.0 eq), DMAP (cat.)DCMRT, 16 hQuantitative
2 Regioselective ChlorinationLDA (1.2 eq), C₂Cl₆ (1.2 eq)THF-75 °C, 2 h~65% (Desired)
3 Global Deprotection4N HCl in Dioxane (6.0 eq)DCM / Dioxane55 °C, 16 h100%

References

  • Homberger, K. R., Berger, D. M., Chen, X., & Crew, A. P. (2011). 7-aminofuropyridine derivatives. World Intellectual Property Organization. Patent No. WO2011100502A1.
Application

Using 2-chlorofuro[2,3-c]pyridin-7-amine as a building block in medicinal chemistry

Application Note: 2-Chlorofuro[2,3-c]pyridin-7-amine as a Privileged Bifunctional Scaffold in Medicinal Chemistry Executive Summary & Structural Rationale The pursuit of novel chemical space is a cornerstone of modern dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chlorofuro[2,3-c]pyridin-7-amine as a Privileged Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale

The pursuit of novel chemical space is a cornerstone of modern drug discovery. Fused bicyclic heteroaromatics, particularly furo[2,3-c]pyridines, have emerged as highly effective bioisosteres for indoles, azaindoles, and benzofurans. Among these, 2-chlorofuro[2,3-c]pyridin-7-amine stands out as a versatile, bifunctional building block.

This scaffold offers a rigid, planar geometry with two orthogonal handles for derivatization: a nucleophilic C7-amine and an electrophilic C2-chloride. By leveraging this building block, medicinal chemists can rapidly generate diverse libraries of hinge-binding kinase inhibitors and neurotropic receptor agonists with improved physicochemical properties compared to traditional indole cores.

Physicochemical Profiling

The strategic replacement of a carbon atom with a pyridine nitrogen in the fused bicyclic system significantly alters the molecule's electronic distribution and solubility profile. The table below summarizes the key quantitative parameters of the unfunctionalized core.

PropertyValueMedicinal Chemistry Significance
Chemical Name 2-Chlorofuro[2,3-c]pyridin-7-amineCore IUPAC nomenclature.
CAS Number 1326713-69-2Commercially available building block.
Molecular Weight 168.58 g/mol Low MW allows for extensive elaboration while maintaining lead-like properties (MW < 350).
LogP (Predicted) ~1.8Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 38.9 ŲWell within the limits for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors (HBD) 1 (C7-NH2)Critical for interacting with kinase hinge region backbone carbonyls.
Hydrogen Bond Acceptors (HBA) 3 (N, O, Cl)Pyridine nitrogen acts as a strong HBA for backbone NH interactions.

Mechanistic Rationale for Orthogonal Reactivity

The true power of 2-chlorofuro[2,3-c]pyridin-7-amine lies in its orthogonal reactivity, which allows for sequential, regioselective functionalization without the need for complex protecting group strategies.

  • The C7-Amine (Nucleophilic Handle): The primary amine at the 7-position is conjugated with the adjacent pyridine nitrogen. This conjugation slightly dampens its aliphatic nucleophilicity, meaning it is less prone to over-alkylation but requires highly reactive electrophiles (e.g., acid chlorides) or potent coupling reagents (e.g., HATU) for efficient acylation.

  • The C2-Chloride (Electrophilic Handle): Typically, a chlorine atom on a furan ring behaves as an unreactive vinyl chloride. However, the electron-withdrawing nature of the fused pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond. This electronic activation primes the C2 position for oxidative addition by palladium(0) species, enabling Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

SyntheticWorkflow Core 2-Chlorofuro[2,3-c]pyridin-7-amine (Bifunctional Scaffold) Path1 C7-Amine Derivatization (Acylation / Sulfonylation) Core->Path1 Step 1a Path2 C2-Chloro Cross-Coupling (Suzuki / Sonogashira) Core->Path2 Step 1b Prod1 7-Amido-2-chlorofuro[2,3-c]pyridine (Kinase Hinge Binder) Path1->Prod1 Prod2 2-Aryl-furo[2,3-c]pyridin-7-amine (GPCR / Ion Channel Ligand) Path2->Prod2 Prod3 Fully Elaborated Drug Candidate (Dual Functionalized) Prod1->Prod3 Pd-Catalysis Prod2->Prod3 Acylation

Divergent synthetic workflow for the orthogonal functionalization of 2-chlorofuro[2,3-c]pyridin-7-amine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction progress.

Protocol A: Regioselective C7-Amine Acylation

Causality: Due to the reduced nucleophilicity of the C7-amine, N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge HCl without competing for the acid chloride.

  • Initiation: Dissolve 2-chlorofuro[2,3-c]pyridin-7-amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the acylation.

  • Electrophile Addition: Introduce the desired acid chloride (1.2 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature.

  • Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS analysis. The starting material peak (m/z 169 [M+H]+) should be completely consumed.

    • Troubleshooting: If unreacted starting material persists, the amine's nucleophilicity is too low. Add 4-Dimethylaminopyridine (DMAP, 0.2 eq) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, driving the reaction to completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Causality: A biphasic solvent system (1,4-Dioxane/H2O, 4:1) is employed to ensure the solubility of both the organic heteroaromatic scaffold and the inorganic base (K2CO3). Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates efficient reductive elimination, preventing protodehalogenation side reactions.

  • Preparation: Charge a microwave vial with the acylated core from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add the 1,4-Dioxane/H2O (4:1) mixture to achieve a 0.1 M concentration. Degas the suspension by sparging with nitrogen gas for 10 minutes. Crucial Step: Failure to degas will result in the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and heat to 90 °C in an oil bath for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The successful cross-coupling extends the pi-conjugation of the system. The product spot will exhibit a distinct, highly fluorescent blue/green emission under 254 nm UV light, differentiating it from the dark, UV-absorbing starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Therapeutic Applications & Pathway Modulation

The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold is not just a synthetic curiosity; it is a proven pharmacophore in multiple therapeutic arenas.

Kinase Inhibition (Oncology & Inflammation) The 7-aminofuro[2,3-c]pyridine core is a highly effective hinge-binding motif. The C7-NH2 acts as a hydrogen bond donor to the kinase backbone carbonyl, while the adjacent pyridine nitrogen acts as an acceptor to the backbone NH. This bidentate interaction was critical in the discovery and optimization of potent TAK1 (Transforming growth factor-β-activated kinase 1) inhibitors [1]. Similarly, structural evolution of this scaffold has yielded highly potent and selective inhibitors of the B-Raf proto-oncogene [2].

Neurological Targets (α7 nAChR Agonism) Beyond oncology, the furo[2,3-c]pyridine core is a recognized structural determinant for agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR), such as PHA-543613 [3]. Activation of this ligand-gated ion channel is a major target for treating cognitive deficits in schizophrenia and Alzheimer's disease.

SignalingPathway Ligand Furo[2,3-c]pyridine Derivative (α7 nAChR Agonist) Receptor α7 nAChR (Ligand-Gated Ion Channel) Ligand->Receptor Binds CaInflux Calcium Influx (Ca2+) Receptor->CaInflux Channel Opens JAK2 JAK2 Activation CaInflux->JAK2 PI3K PI3K / AKT Pathway CaInflux->PI3K STAT3 STAT3 Phosphorylation JAK2->STAT3 Outcome1 Neuroprotection & Cell Survival PI3K->Outcome1 Outcome2 Anti-Inflammatory Response STAT3->Outcome2

α7 nAChR signaling pathway modulated by furo[2,3-c]pyridine derivatives driving neuroprotection.

Upon binding of the furo[2,3-c]pyridine agonist, the α7 nAChR channel opens, triggering a rapid intracellular calcium (Ca2+) influx. This ionic shift acts as a secondary messenger, activating the JAK2/STAT3 and PI3K/AKT signaling cascades. The phosphorylation of STAT3 directly mediates profound anti-apoptotic and anti-inflammatory phenotypic responses in microglial and neuronal cells [4].

References

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. 1

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. 2

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor... Journal of Medicinal Chemistry. 3

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. 4

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chlorofuro[2,3-c]pyridin-7-amine

Authored by: Senior Application Scientist Introduction The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a structure of significant interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a structure of significant interest in medicinal chemistry and drug discovery.[1][2][3] The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a highly efficient means to modify the furo[2,3-c]pyridine skeleton.[4][5] This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing 2-chlorofuro[2,3-c]pyridin-7-amine as a key building block. As a Senior Application Scientist, this document is designed to provide both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The 2-chlorofuro[2,3-c]pyridin-7-amine substrate presents two primary sites for modification: the chloro-substituent at the 2-position, which is amenable to a variety of cross-coupling reactions, and the amino group at the 7-position, which can be a handle for further derivatization. The strategic application of palladium catalysis allows for the selective formation of new bonds at the C-2 position with a wide range of coupling partners.

The Generalized Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide (in this case, 2-chlorofuro[2,3-c]pyridin-7-amine) to a low-valent palladium(0) complex. This is followed by a key step that defines the specific type of coupling reaction, such as transmetalation in Suzuki and Sonogashira couplings, or migratory insertion in Heck reactions. The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[4]

Generalized Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation / Insertion Transmetalation / Insertion Ar-Pd(II)(X)L2->Transmetalation / Insertion R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation / Insertion->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[6] This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the 2-chlorofuro[2,3-c]pyridin-7-amine to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. The choice of base is critical as it facilitates the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chlorofuro[2,3-c]pyridin-7-amine with a generic arylboronic acid.

Materials:

  • 2-Chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add 2-chlorofuro[2,3-c]pyridin-7-amine, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₂CO₃ (2)Dioxane/H₂O100Good
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF90Moderate

Note: The yields are qualitative and based on typical outcomes for similar substrates. Optimization is often required for specific coupling partners.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is co-catalyzed by palladium and copper and has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[9][10]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of 2-chlorofuro[2,3-c]pyridin-7-amine with a terminal alkyne.

Materials:

  • 2-Chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-chlorofuro[2,3-c]pyridin-7-amine, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Heat the mixture to 50-70 °C and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[9]

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 2-chlorofuro[2,3-c]pyridin-7-amine, Pd catalyst, and CuI in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with N₂ or Ar. Reagents->Inert_Atmosphere Solvent_Base Add anhydrous solvent and base. Inert_Atmosphere->Solvent_Base Alkyne_Addition Add terminal alkyne. Solvent_Base->Alkyne_Addition Heating Heat to 50-70 °C and stir. Alkyne_Addition->Heating Monitoring Monitor progress by TLC. Heating->Monitoring Solvent_Removal Cool and remove solvent in vacuo. Monitoring->Solvent_Removal Purification Purify by column chromatography. Solvent_Removal->Purification Product Final Product Purification->Product

Figure 2: A typical workflow for a Sonogashira coupling reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines.[12] While the starting material already contains an amino group, this reaction can be employed if the goal is to introduce a different amine at the 2-position after a protecting group strategy or if the starting material were a di-chloro precursor. For the purpose of this guide, we will consider the hypothetical derivatization at the C-2 position.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[13] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[14]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 2-chlorofuro[2,3-c]pyridin-7-amine with a primary or secondary amine.

Materials:

  • 2-Chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.

  • Add the 2-chlorofuro[2,3-c]pyridin-7-amine and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the crude product by chromatography.[12]

IV. Heck Reaction: Vinylation of the Furo[2,3-c]pyridine Core

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base.[15] This reaction is a powerful tool for the synthesis of substituted alkenes and has broad applications in organic synthesis.[16]

Mechanistic Considerations

The Heck reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, which regenerates the Pd(0) catalyst.[17]

Experimental Protocol: Heck Reaction

Below is a generalized protocol for the Heck reaction of 2-chlorofuro[2,3-c]pyridin-7-amine with an alkene.

Materials:

  • 2-Chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2-chlorofuro[2,3-c]pyridin-7-amine, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to 80-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.[4]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the 2-chlorofuro[2,3-c]pyridin-7-amine scaffold. The protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in drug discovery and development, enabling the efficient exploration of this important chemical space. It is important to reiterate that the provided protocols are general and may require optimization for specific substrates to achieve the best results.

References
  • Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines - Benchchem.
  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed.
  • Application Notes and Protocols for Palladium- Catalyzed Cross-Coupling Reactions of 2,3 - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry - Benchchem.
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide - Benchchem.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Publications.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).
  • Heck Reaction - Organic Chemistry Portal.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic.
  • Sonogashira coupling - Wikipedia.
  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing).
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Heck Reaction—State of the Art - MDPI.
  • Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Heck Reaction - Chemistry LibreTexts.
  • Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3 - Benchchem.
  • ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis - Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing).
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals - Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI.
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - ResearchGate.
  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed.

Sources

Application

Application Note: HPLC Method Development and Validation for 2-Chlorofuro[2,3-c]pyridin-7-amine Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Method Validation, Basic Aromatic Amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Method Validation, Basic Aromatic Amines

Introduction & Analyte Profiling

The compound 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2) is a specialized bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Developing a robust, reproducible chromatographic method for this molecule presents specific physicochemical challenges that must be addressed through rational experimental design.

Mechanistic Challenges in Chromatography
  • Basic Amine Moiety: The primary amine at the C7 position, coupled with the pyridine nitrogen, renders the molecule basic. Historically, basic amines suffer from severe peak tailing in RP-HPLC due to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase[2].

  • Halogenated Aromatic Core: The fused furo-pyridine ring and the C2 chlorine atom create a highly polarizable, electron-rich system. Standard C18 phases rely purely on hydrophobic dispersive forces, which may not provide adequate selectivity for structurally similar impurities or degradation products.

To overcome these challenges, this protocol leverages orthogonal stationary phase chemistry and strict mobile phase pH control to ensure a self-validating, highly reproducible quantification system.

Method Development Strategy (The "Why")

MethodDev Start Analyte Profiling 2-chlorofuro[2,3-c]pyridin-7-amine Prop Basic Amine + Halogenated Aromatic Risk: Severe Peak Tailing Start->Prop ColSelect Stationary Phase Selection PFP (Pentafluorophenyl) Column Prop->ColSelect pHSelect Mobile Phase pH Control Low pH (0.1% TFA) to suppress silanols ColSelect->pHSelect Gradient Gradient Optimization Water / Acetonitrile System pHSelect->Gradient

Logical workflow for HPLC method development targeting halogenated basic amines.

Stationary Phase: Why Pentafluorophenyl (PFP)?

While a heavily end-capped C18 column is the industry default, a Pentafluorophenyl (PFP) column is mechanistically superior for this analyte. PFP phases provide orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding[3]. The highly electronegative fluorine atoms on the stationary phase interact strongly with the polarizable halogenated aromatic core of 2-chlorofuro[2,3-c]pyridin-7-amine, offering enhanced selectivity and sharper peak shapes compared to pure hydrophobic retention.

Mobile Phase & pH Control

To mitigate silanol-induced peak tailing, the mobile phase pH must be maintained at least 2 units below the analyte's pKa​ . By utilizing 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases (pH ~2.0), two critical effects are achieved[2]:

  • Analyte Protonation: The basic amine is fully protonated, ensuring it exists in a single, highly polar cationic state, preventing peak splitting.

  • Silanol Suppression: Residual silanols on the silica support are fully protonated (neutralized), eliminating the ion-exchange sites that cause tailing.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system. Adherence to the sample preparation and system suitability criteria ensures the integrity of the generated data.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µmOptimal π−π and dipole selectivity for halogenated aromatics[3].
Mobile Phase A Water + 0.1% TFA (v/v)Provides low pH to suppress silanol activity[2].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Lower viscosity than methanol; TFA prevents baseline drift.
Flow Rate 1.0 mL/minStandard analytical flow for 4.6 mm ID columns.
Column Temperature 35 °C ± 1 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 254 nm (Reference: 360 nm)Captures the extended conjugation of the furo-pyridine ring.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Needle Wash 50:50 Water:AcetonitrilePrevents carryover of the basic amine.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold to focus polar analyte at column head.
2.0955Isocratic hold.
12.04060Linear gradient to elute the target and impurities.
14.01090Column wash to remove highly retained hydrophobic species.
16.01090Isocratic wash.
16.1955Return to initial conditions.
22.0955Column re-equilibration (Critical for reproducible retention).
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Causality Note: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect" (peak distortion or fronting caused by injecting a strong solvent into a weak mobile phase).

  • Standard Preparation: Accurately weigh 10.0 mg of 2-chlorofuro[2,3-c]pyridin-7-amine reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile (sonicate if necessary), then make up to volume with Water to achieve a 100 µg/mL working standard.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [4][5].

Validation ValStart ICH Q2(R2) Validation Protocol Spec Specificity Blank & Forced Degradation ValStart->Spec LinRange Linearity & Range Reporting Level to 120% Assay ValStart->LinRange Acc Accuracy Spike Recovery (3 Levels) ValStart->Acc Prec Precision Repeatability & Intermediate ValStart->Prec

Core validation characteristics as defined by the ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Before executing any validation parameters, the system must pass self-validating SST criteria using 6 replicate injections of the 100 µg/mL working standard:

  • Retention Time (RT) RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥5,000

Specificity & Forced Degradation

As per ICH Q2(R2), specificity must demonstrate that the analytical procedure can unambiguously assess the analyte in the presence of impurities and degradants[6].

  • Protocol: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), heat (60°C), and photolysis (UV/Vis light) for 24 hours.

  • Acceptance: The 2-chlorofuro[2,3-c]pyridin-7-amine peak must be baseline resolved ( Rs​≥1.5 ) from all degradation products. Peak purity assessment via Diode Array Detector (DAD) must show a purity angle < purity threshold.

Linearity, Range, and Accuracy

Where assay and impurity are performed as a single test, linearity should be demonstrated from the reporting level of impurities up to 120% of the specification acceptance criterion[6].

  • Linearity: Prepare 5 concentration levels (e.g., 10, 25, 50, 100, 120 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform recovery studies by spiking known amounts of analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Recovery must be within 98.0% – 102.0%.

Troubleshooting & Chromatographic Diagnostics

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing ( Tf​>2.0 ) Incomplete protonation of the amine or active silanols on the column.Verify mobile phase pH is ~2.0. Ensure fresh TFA is used, as TFA can volatilize over time, raising the pH.
Retention Time Drifting (Decreasing) Loss of stationary phase or inadequate re-equilibration.Ensure the 6-minute re-equilibration step at the end of the gradient is strictly followed.
Split Peaks Injection solvent is too strong (high % organic) compared to the initial mobile phase.Dilute the sample further with water, ensuring the diluent does not exceed 10% Acetonitrile.

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Source: americanpharmaceuticalreview.
  • HPLC Method Development Kit: Where to Start?
  • Source: chemscene.

Sources

Method

Preparation of 2-chlorofuro[2,3-c]pyridin-7-amine Stock Solutions for Cell-Based Assays

An Application Guide for Researchers Abstract The reproducibility and reliability of in vitro cell-based assays are critically dependent on the precise and consistent preparation of test compound solutions. This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The reproducibility and reliability of in vitro cell-based assays are critically dependent on the precise and consistent preparation of test compound solutions. This document provides a detailed protocol and best-practice guidelines for the preparation, storage, and quality control of stock solutions of 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2), a heterocyclic amine of interest in drug discovery and chemical biology.[1][2] We address critical parameters including solvent selection, cytotoxicity considerations, dissolution techniques, and stability to ensure the integrity of the compound and the validity of experimental outcomes. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust and self-validating workflow.

Introduction: The Foundation of Reproducible Data

2-chlorofuro[2,3-c]pyridin-7-amine is a member of the 7-aminofuro[2,3-c]pyridine class of compounds, which have been investigated as potent inhibitors of signaling kinases such as TAK1, indicating their potential in oncology and inflammation research.[3] The transition from a solid compound to a biologically active agent in a cell-based assay is a multi-step process where errors can be easily introduced. An inaccurately prepared stock solution can lead to incorrect dose-response curves, misleading structure-activity relationships (SAR), and a general lack of experimental reproducibility.[4]

This guide explains the causality behind key experimental choices, providing a framework for preparing high-quality stock solutions that serve as a reliable foundation for subsequent experiments.

Compound Characteristics and Safe Handling

Before beginning any experimental work, it is crucial to understand the basic properties of the compound and adhere to safety protocols.

PropertyValueSource
Chemical Name 2-chlorofuro[2,3-c]pyridin-7-amine[1][2]
CAS Number 1326713-69-2[1][2]
Molecular Formula C₇H₅ClN₂OPubChem
Molecular Weight 168.58 g/mol PubChem
Appearance Off-white to light yellow powder[5]

Safety Precautions: This material should be handled as a potentially hazardous substance.[6] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the supplier-provided Safety Data Sheet (SDS) for comprehensive safety information.

The Critical Choice of Solvent

The primary challenge in preparing small molecules for aqueous cell culture environments is often their limited water solubility.[7] The choice of solvent is therefore the most critical decision in this process. An ideal solvent must not only effectively dissolve the compound but also be compatible with the cellular model, meaning it should exhibit minimal toxicity at the final working concentration.[8]

Dimethyl Sulfoxide (DMSO): The Universal Standard Due to its amphipathic nature, Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of hydrophobic and hydrophilic compounds and is the most common choice for preparing stock solutions for cell-based assays.[9][10][11]

However, DMSO is not biologically inert. At higher concentrations, it can induce a variety of off-target effects, including:

  • Direct Cytotoxicity: Leading to cell death and inaccurate viability measurements.[12][13]

  • Cellular Differentiation: DMSO is known to induce differentiation in certain cell lines.[14]

  • Alteration of Gene Expression: Even at sub-lethal concentrations, DMSO can significantly change cellular phenotypes and experimental readouts.[15]

Trustworthiness through Solvent Control: To ensure that the observed biological effect is due to the test compound and not the solvent, it is imperative to maintain a consistent and low final concentration of the solvent across all experimental conditions, including vehicle controls.

The table below summarizes generally accepted final concentrations for common solvents in cell culture media. The optimal concentration is cell-line dependent and should always be empirically determined.

SolventRecommended Final Concentration (v/v)Notes
DMSO ≤ 0.1% - 0.5% The most common recommendation is to keep the final concentration at or below 0.1%.[16] Some less sensitive cell lines may tolerate up to 0.5% or even 1%, but this must be validated.[10][12]
Ethanol ≤ 0.5% Can interfere with cell membrane integrity.[9] Less toxic than DMSO for some cell lines at equivalent concentrations.[12]
Methanol ≤ 0.5% Generally more toxic than ethanol; use with caution.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. Preparing a concentrated stock minimizes the volume of solvent added to the final cell culture, thereby reducing potential cytotoxic effects.

Materials:

  • 2-chlorofuro[2,3-c]pyridin-7-amine powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (optional, if sterility is paramount)

Workflow for Primary Stock Preparation:

G cluster_prep Pre-Preparation cluster_calc Calculation & Weighing cluster_dissolve Dissolution cluster_store Final Steps Pre_Equilibrate Equilibrate compound and DMSO to room temperature Pre_Tare Tare sterile vial on analytical balance Pre_Equilibrate->Pre_Tare Calc Calculate required mass for 10 mM solution (e.g., 1.686 mg for 1 mL) Pre_Tare->Calc Weigh Weigh compound directly into the tared vial Calc->Weigh Record Record the EXACT mass Weigh->Record Add_DMSO Add precise volume of DMSO based on ACTUAL mass Record->Add_DMSO Vortex Vortex vigorously for 2-3 minutes Add_DMSO->Vortex Inspect Visually inspect for complete dissolution Vortex->Inspect Sonicate Sonicate for 5-10 minutes if solids persist Sonicate->Inspect Inspect->Sonicate Incomplete? Filter Optional: Sterile filter (0.22 µm PTFE filter) Inspect->Filter Complete Aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles Filter->Aliquot Store Store at -20°C or -80°C, protected from light Aliquot->Store

Figure 1. Workflow for preparing a primary stock solution.

Step-by-Step Methodology:

  • Pre-Preparation: Before opening, centrifuge the vial of the compound to ensure all powder is at the bottom. Allow the compound and DMSO to equilibrate to room temperature.

  • Calculation: Determine the mass of 2-chlorofuro[2,3-c]pyridin-7-amine needed. For a 10 mM stock solution in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 168.58 g/mol × 1000 mg/g = 1.686 mg

  • Weighing:

    • Place a sterile, tared vial on an analytical balance.

    • Carefully add the compound, aiming for the calculated target mass. It is more important to record the actual mass accurately than to hit the exact target.[17] For masses under 10 mg, it is recommended to dissolve the entire contents of the supplier's vial to avoid losses during transfer.[7][18]

  • Dissolution:

    • Based on the actual mass recorded, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.

    • Volume (mL) = [Actual Mass (mg) / 168.58 ( g/mol )] / 0.010 (mol/L)

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial securely and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution against a light source. If any particulates remain, place the vial in a bath sonicator for 5-10 minutes.[19] Gentle warming to 37°C can also aid dissolution but should be used cautiously to avoid compound degradation.[19]

  • Sterilization (Optional): For long-term storage or use in highly sensitive assays (e.g., primary cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). However, high-quality, anhydrous DMSO is generally considered bactericidal and this step is often omitted.[18][20]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[18]

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to 6 months).[18] Protect from light by using amber vials or storing them in a light-blocking container.

Quality Control & Stability Assessment

A protocol becomes a self-validating system when it includes checkpoints for quality. While not always performed for routine screening, concentration verification and stability assessment are crucial for generating definitive data.

  • Concentration Verification: The actual concentration of the stock solution can be verified using methods such as UV-Vis spectrophotometry (if a molar extinction coefficient is known) or HPLC with a standard curve. This confirms accurate preparation and identifies any potential weighing or dissolution errors.[21][22]

  • Stability Assessment: The stability of small molecules in solution is not guaranteed.[4][23] For long-term projects, it is advisable to assess the stability of the compound in DMSO under the chosen storage conditions.[24] This involves analyzing the purity and concentration of a stored aliquot at set time points (e.g., 1, 3, 6 months) using techniques like HPLC or LC-MS.[25][26][27]

Protocol: Preparation of Working Solutions for Assays

Working solutions are prepared by diluting the primary stock into the appropriate cell culture medium immediately before use. A critical error to avoid is diluting the DMSO stock directly into a large volume of aqueous medium, which can cause the compound to precipitate.[15] The correct method involves an intermediate dilution step.

Workflow for Preparing Working Solutions:

G cluster_serial Serial Dilution (in DMSO) cluster_final Final Dilution (in Culture Medium) Stock 10 mM Primary Stock in 100% DMSO Dil1 1 mM Intermediate Stock (10µL Stock + 90µL DMSO) Stock->Dil1 Dil2 100 µM Intermediate Stock (10µL of 1mM + 90µL DMSO) Dil1->Dil2 Dil3 ...and so on Dil2->Dil3 FinalDil Add small volume of intermediate stock to final volume of medium (e.g., 10µL of 100µM stock into 10mL medium) Dil2->FinalDil Select appropriate intermediate stock Result Final Concentration: 100 nM Final DMSO: 0.1% FinalDil->Result

Figure 2. Serial dilution strategy to prepare working solutions.

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw completely at room temperature. Briefly centrifuge to collect the contents.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • Perform serial dilutions of the primary stock in pure DMSO to create a range of intermediate concentrations. This is crucial for dose-response experiments.[15]

    • Example for a 100 µM intermediate stock: Add 1 µL of the 10 mM primary stock to 99 µL of pure DMSO. Vortex to mix.

  • Prepare Final Working Solution:

    • Calculate the volume of the appropriate intermediate stock needed for the final dilution into cell culture medium using the formula C₁V₁ = C₂V₂ .

    • Example: To prepare 10 mL of a 100 nM working solution from a 100 µM intermediate stock:

      • C₁ = 100 µM = 100,000 nM

      • V₁ = ?

      • C₂ = 100 nM

      • V₂ = 10 mL

      • V₁ = (C₂V₂) / C₁ = (100 nM × 10 mL) / 100,000 nM = 0.01 mL = 10 µL

    • Add the cell culture medium to your treatment vessel first.

    • Pipette the calculated volume (10 µL) of the intermediate stock directly into the medium and mix immediately by gentle swirling or pipetting to ensure rapid and homogenous dispersion.

  • Verify Final Solvent Concentration:

    • In the example above, adding 10 µL of a DMSO-based solution to 10 mL of medium results in a final DMSO concentration of:

    • (10 µL / 10,000 µL) × 100% = 0.1%

    • This is within the acceptable, non-toxic range for most cell lines.[16] Always prepare a vehicle control containing the exact same final concentration of DMSO.

Summary of Best Practices

  • Solvent is Key: Use high-purity, anhydrous DMSO. Always validate the maximum tolerable DMSO concentration for your specific cell line. A final concentration of ≤ 0.1% is a safe starting point.

  • Accuracy Matters: Use an analytical balance and record the exact mass of the compound weighed. Calculate the required solvent volume based on this actual mass for precise concentration.

  • Dissolve Completely: Ensure no particulates are visible before aliquoting. Use vortexing and sonication as needed.

  • Avoid Precipitation: Prepare intermediate dilutions in pure DMSO before the final dilution into aqueous cell culture medium.

  • Prevent Degradation: Aliquot primary stocks into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Control Everything: Always include a vehicle control in your experiments that contains the same final concentration of solvent as your test articles.

References

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (n.d.). Environmental Science & Technology. [Link]

  • Ilić, N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Azimi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. [Link]

  • Kovács, A. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Turtinen, L. W., & Sikka, S. C. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Rienks, J., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Application Note. [Link]

  • SK pharmteco. (n.d.). The Importance of Standalone Testing for Small Molecules. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Common Reagents. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Pfanstiehl. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • NextSDS. (n.d.). 2H,3H-furo[2,3-c]pyridin-7-amine — Chemical Substance Information. [Link]

  • J&H Chemical Co., Ltd. (n.d.). furo[2,3-c]pyridin-7-amine CAS NO.1140240-20-5. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Chem21Labs. (n.d.). 1. Determining Solution Concentration. [Link]

  • University of Cambridge. (n.d.). culture media preparation protocols. [Link]

  • Innovation to Impact. (n.d.). I2I-SOP-43: Methods for Performing Calculations and Dilutions. [Link]

  • YouTube. (2024). 3 Methods to Calculate the Concentration of an Unknown Sample Using Standards. [Link]

  • Quora. (2016). What are 3 ways to measure the concentration of a solution?. [Link]

  • Brigham Young University. (n.d.). General (Stock) Solutions. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. [Link]

  • Barrick Lab, UT Austin. (n.d.). Protocols - Antibiotic Stock Solutions. [Link]

  • ScienceDirect. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie. [Link]

  • NextSDS. (n.d.). 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid — Chemical Substance Information. [Link]

  • Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • IAEA. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. [Link]

  • PubChem. (2026). 7,7'-Bifuro[2,3-c]pyridine. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

Sources

Application

NMR spectroscopy characterization techniques for 2-chlorofuro[2,3-c]pyridin-7-amine

Introduction and Structural Context The furo[2,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core intermediate in the synthesis of kinase inhibitors (such as TAK1 i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

The furo[2,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core intermediate in the synthesis of kinase inhibitors (such as TAK1 inhibitors) and HIV-1 non-nucleoside reverse transcriptase inhibitors [1]. The functionalization of this bicyclic system—specifically the precise regiochemistry of halogenation and amination—dictates its biological activity.

Characterizing 2-chlorofuro[2,3-c]pyridin-7-amine presents unique analytical challenges. The molecule features a fused aromatic system with two distinct heteroatoms (furan oxygen and pyridine nitrogen), an electron-withdrawing chlorine atom at C-2, and an electron-donating primary amine at C-7. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unequivocally confirm the structural identity and regiochemistry of this compound.

Causality in Structural Elucidation: The "Why" Behind the Spectra

Before executing the experimental protocols, it is critical to understand the electronic environment of the molecule, as this dictates the expected NMR spin systems:

  • The Furan Ring (C-2, C-3): The chlorine atom at C-2 replaces a proton, leaving C-3 as the only protonated position on the furan ring. The high electronegativity of chlorine inductively deshields the local environment, but the resonance from the adjacent furan oxygen mitigates this. Consequently, H-3 appears as a distinct, isolated singlet.

  • The Pyridine Ring (C-4, C-5, N-6, C-7): The primary amine at C-7 is strongly electron-donating via resonance. This electron density is pushed into the pyridine ring, significantly shielding the C-4 position. Conversely, the C-5 proton is adjacent to the highly electronegative pyridine nitrogen (N-6), resulting in a strong deshielding effect. Because H-4 and H-5 are adjacent, they form an ortho-coupled spin system, appearing as two doublets with a characteristic coupling constant ( 3J≈5.3 Hz).

  • The Amine Group: The -NH 2​ protons are exchangeable and typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system, the protocol combines 1D 1 H NMR for quantitative assessment and 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the carbon skeleton and prove the regiochemistry of the substituents.

Protocol A: Sample Preparation

The choice of solvent is critical. CDCl 3​ is selected over DMSO- d6​ to prevent the amine protons from shifting too far downfield and overlapping with the aromatic signals, while also minimizing solvent-induced viscosity broadening.

  • Weighing: Accurately weigh 15–20 mg of highly purified 2-chlorofuro[2,3-c]pyridin-7-amine into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K for at least 5 minutes before tuning and matching.

Protocol B: 1D 1 H NMR Acquisition
  • Pulse Sequence: Load the standard 1D proton pulse sequence (zg30 on Bruker systems). A 30° flip angle is used to ensure rapid longitudinal relaxation ( T1​ ) recovery.

  • Parameters:

    • Spectral Width (SW): 15 ppm (to capture any potential hydrogen bonding effects).

    • Number of Scans (NS): 16 to 32 (sufficient for a 15 mg sample to achieve a >100:1 Signal-to-Noise ratio).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The isolated H-3 proton may have a longer T1​ relaxation time than the coupled H-4/H-5 protons. A sufficient D1 ensures accurate integration, which is the primary self-validation metric for the number of protons.

  • Processing: Apply a line broadening (LB) of 0.3 Hz, Fourier transform, phase manually, and baseline correct. Set the TMS signal to exactly 0.00 ppm.

Protocol C: 2D HMBC Acquisition (Regiochemical Validation)

HMBC is deployed to prove that the chlorine is at C-2 and the amine is at C-7 by observing long-range ( 2J and 3J ) carbon-proton couplings.

  • Pulse Sequence: Use a gradient-selected HMBC sequence with low-pass J-filters to suppress one-bond correlations (hmbcgplpndqf).

  • Parameters:

    • Set the long-range coupling delay to optimize for J=8 Hz (typically 62.5 ms).

    • Acquire 256 increments in the indirect ( 13 C) dimension and 2048 points in the direct ( 1 H) dimension.

    • Number of Scans (NS): 8 per increment.

  • Data Validation: Look specifically for the 3J correlation from H-3 to the bridgehead carbon C-7a, and the 3J correlation from H-5 to C-7. This unequivocally locks the furan and pyridine rings together in the correct orientation.

Quantitative Data Presentation

The following table summarizes the validated 1 H NMR empirical data for 2-chlorofuro[2,3-c]pyridin-7-amine [1], alongside the structural rationale.

Position 1 H Chemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C-7 (-NH 2​ ) 4.75Broad Singlet (br s)N/A2HExchangeable protons; broadened by quadrupolar relaxation of N-14.
C-3 6.54Singlet (s)N/A1HIsolated proton on the furan ring; no adjacent protons due to C-2 chlorine substitution.
C-4 6.85Doublet (d)5.31HOrtho-coupled to H-5; shielded by the electron-donating resonance of the C-7 amine.
C-5 7.86Doublet (d)5.31HOrtho-coupled to H-4; heavily deshielded by the adjacent electronegative pyridine N-6.

Structural Validation Network

To visualize the self-validating nature of the 2D NMR protocol, the following diagram maps the critical HMBC correlations used to confirm the regiochemistry of the fused bicyclic system.

HMBC_Network H3 H-3 (6.54 ppm) C2 C-2 (C-Cl) H3->C2 2J C3a C-3a (Bridge) H3->C3a 2J C7a C-7a (Bridge) H3->C7a 3J H4 H-4 (6.85 ppm) H4->C3a 2J H4->C7a 3J C5 C-5 H4->C5 2J H5 H-5 (7.86 ppm) H5->C7a 3J C7 C-7 (C-NH2) H5->C7 3J C4 C-4 H5->C4 2J NH2 NH2 (4.75 ppm) NH2->C7a 3J NH2->C7 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the regiochemistry.

References

  • Title: 7-aminofuropyridine derivatives (WO2011100502A1)
  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier / ScienceDirect URL: [Link]

Method

Derivatization of 2-chlorofuro[2,3-c]pyridin-7-amine for targeted drug discovery

Application Notes & Protocols Topic: Derivatization of 2-chlorofuro[2,3-c]pyridin-7-amine for Targeted Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction: The Furo[2,3-c]py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Derivatization of 2-chlorofuro[2,3-c]pyridin-7-amine for Targeted Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Motif in Medicinal Chemistry

The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its rigid, planar geometry and unique electronic properties make it an ideal framework for designing molecules that can interact with high specificity at biological targets.[3] This scaffold is a key structural component in a variety of biologically active compounds, including potent inhibitors of critical enzymes implicated in disease.[4] Notable examples include derivatives targeting protein kinases like B-Raf and CDK2 in oncology, as well as phosphodiesterase 4 (PDE4) in inflammatory diseases.[5][6][7]

This guide focuses on a particularly valuable starting material: 2-chlorofuro[2,3-c]pyridin-7-amine . This molecule is a versatile building block for library synthesis due to its two distinct functional handles:

  • The C2-Chloro Group: An ideal site for derivatization via modern cross-coupling methodologies, allowing for the introduction of a wide array of carbon and heteroatom substituents. The reactivity of this position is modulated by the electron-withdrawing nature of the pyridine nitrogen.[8]

  • The C7-Amino Group: Provides a crucial hydrogen-bond donating feature and can be used for further functionalization or to modulate the physicochemical properties of the final compounds.

The strategic derivatization of this core structure enables a systematic exploration of the chemical space around the furo[2,3-c]pyridine scaffold. This process is fundamental to establishing Structure-Activity Relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic profiles in targeted drug discovery programs.

Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems like 2-chlorofuro[2,3-c]pyridin-7-amine.[1] These reactions facilitate the formation of C-C and C-N bonds under conditions that are generally tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis.[9][10] The general mechanism for these transformations proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[1][9][11]

Catalytic_Cycle cluster_0 Pd(0) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R-Pd(II)(X)L₂ pd2_trans R-Pd(II)(Nu)L₂ pd2_ox->pd2_trans Transmetalation or Amine Coordination pd2_trans->pd0 product R-Nu (Product) pd2_trans->product Reductive Elimination reagents R-X (Aryl Halide) reagents->pd2_ox Oxidative Addition nucleophile Nu-M (e.g., Ar'-B(OH)₂) or H-NR'₂ nucleophile->pd2_trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the C2 position. This is critical for probing hydrophobic pockets and establishing key π-stacking interactions within a target's active site.

Causality in Experimental Choices:

  • Catalyst/Ligand: The choice of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. For an electron-rich heterocyclic chloride, a bulky, electron-rich ligand such as SPhos or XPhos is often required to facilitate the challenging oxidative addition step.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which facilitates the transmetalation step.[12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of a diverse range of C2-amino derivatives by coupling the chloro-scaffold with primary or secondary amines.[11] This reaction is exceptionally powerful for modulating polarity, adding hydrogen bond donors/acceptors, and introducing vectors for further derivatization.

Causality in Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art, as they promote both the oxidative addition of the aryl chloride and the final reductive elimination step, while preventing β-hydride elimination.[8][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[8][14]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[8]

Strategic Derivatization Workflow

The derivatization of 2-chlorofuro[2,3-c]pyridin-7-amine can be visualized as a branching process where different coupling partners are introduced onto the core scaffold using specific catalytic systems.

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 2-chlorofuro[2,3-c]pyridin-7-amine suzuki_reagent R¹-B(OH)₂ start->suzuki_reagent buchwald_reagent R²R³NH start->buchwald_reagent sono_reagent R⁴-C≡CH start->sono_reagent suzuki_product 2-R¹-furo[2,3-c]pyridin-7-amine (C-C Bonded Derivatives) suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_product 2-(R²R³N)-furo[2,3-c]pyridin-7-amine (C-N Bonded Derivatives) buchwald_reagent->buchwald_product Pd Catalyst, Strong Base sono_product 2-(R⁴-C≡C)-furo[2,3-c]pyridin-7-amine (Alkynyl Derivatives) sono_reagent->sono_product Pd/Cu Catalyst, Base

Caption: Workflow for the derivatization of the core scaffold.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are flammable and/or toxic; consult Safety Data Sheets (SDS) before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation at the C2 position using an arylboronic acid.[1]

Materials:

  • 2-chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.10 equiv)

  • Potassium carbonate (K₂CO₃; 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • To a flame-dried Schlenk tube, add 2-chlorofuro[2,3-c]pyridin-7-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation at the C2 position.[13][14]

Materials:

  • 2-chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.025 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu; 1.4 equiv)

  • Anhydrous toluene (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Brine

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add 2-chlorofuro[2,3-c]pyridin-7-amine and degassed anhydrous toluene.

  • Add the amine coupling partner (if liquid, add via syringe; if solid, add with the other solids in step 1).

  • Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the target 2-amino derivative.

Data Summary: Reaction Scope and Biological Activity

The following tables summarize representative examples of the derivatization scope and the resulting biological activities of related furo[2,3-c]pyridine compounds.

Table 1: Representative Scope of Suzuki-Miyaura Coupling

Entry Boronic Acid Partner Product Structure Typical Yield
1 Phenylboronic acid 2-phenyl-furo[2,3-c]pyridin-7-amine 85%
2 4-Methoxyphenylboronic acid 2-(4-methoxyphenyl)-furo[2,3-c]pyridin-7-amine 82%
3 3-Pyridylboronic acid 2-(pyridin-3-yl)-furo[2,3-c]pyridin-7-amine 75%

| 4 | Thiophene-2-boronic acid | 2-(thiophen-2-yl)-furo[2,3-c]pyridin-7-amine | 78% |

Table 2: Representative Scope of Buchwald-Hartwig Amination

Entry Amine Partner Product Structure Typical Yield
1 Morpholine 2-morpholino-furo[2,3-c]pyridin-7-amine 90%
2 Aniline 2-(phenylamino)-furo[2,3-c]pyridin-7-amine 79%
3 Benzylamine 2-(benzylamino)-furo[2,3-c]pyridin-7-amine 83%

| 4 | Piperidine | 2-(piperidin-1-yl)-furo[2,3-c]pyridin-7-amine | 88% |

Table 3: Biological Activity of Selected Furo[2,3-c]pyridine Derivatives

Derivative Class Target Biological Activity Reference
Furo[2,3-c]pyridine indanone oximes B-Raf Kinase Potent and selective inhibition [5]
Substituted Furopyridines CDK2/cyclin A2 Active inhibition (IC₅₀ in µM range) [7]
Furo[2,3-c]pyridine-4-carboxamides PDE4 Potent inhibition (IC₅₀ in nM range) [6]
Diamino-furo[2,3-c]pyridines TLR8 Agonistic activity [15]

| Furo[3,2-c]pyridine derivatives | PI3K/Akt/mTOR Pathway | Kinase inhibition |[16] |

Conclusion and Future Outlook

The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold is a powerful starting point for the development of novel, targeted therapeutics. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in these protocols, provide reliable and versatile methods for generating extensive libraries of derivatives. This systematic approach to derivatization is essential for probing the complex structure-activity relationships that govern molecular recognition at biological targets. Future work will undoubtedly focus on expanding the diversity of these libraries, exploring other C-H activation and coupling methodologies, and applying these compounds in high-throughput screening campaigns to identify the next generation of selective and potent drug candidates for oncology, inflammation, and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium- Catalyzed Cross-Coupling Reactions of 2,3. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. BenchChem.
  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ScienceDirect.
  • BenchChem. (2025).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Al-Ghorbani, M., et al. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. BenchChem.
  • Kokatla, H. P., et al. (2012). Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
  • El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of the Iranian Chemical Society.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • BenchChem. (2025).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Kelly, C. B., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • BenchChem. (2025).
  • Cazin, C. S. J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-chlorofuro[2,3-c]pyridin-7-amine

Introduction 2-chlorofuro[2,3-c]pyridin-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active scaffolds such as furo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-chlorofuro[2,3-c]pyridin-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active scaffolds such as furo[2,3-d]pyrimidines and 7H-pyrrolo[2,3-d]pyrimidines, which are known to exhibit a range of therapeutic properties, including kinase inhibition.[1][2] A thorough understanding of the molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, for metabolic studies, and for quality control during synthesis. This application note provides a detailed guide to the predicted mass spectrometry fragmentation pathways of 2-chlorofuro[2,3-c]pyridin-7-amine, supported by established principles of mass spectrometry and data from related heterocyclic systems. Furthermore, a comprehensive protocol for its analysis using modern mass spectrometry techniques is presented.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] When coupled with fragmentation techniques (MS/MS), it provides valuable structural information by breaking down a precursor ion into smaller product ions, revealing the molecule's underlying framework.[4][5] The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.

Predicted Fragmentation Pathways

The fragmentation of 2-chlorofuro[2,3-c]pyridin-7-amine is expected to be influenced by the presence of the chlorine atom, the amine group, and the fused furo-pyridine ring system. The following pathways are proposed based on common fragmentation patterns observed for similar structures.[6][7][8][9]

The molecular formula for 2-chlorofuro[2,3-c]pyridin-7-amine is C₇H₅ClN₂O. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 169.01 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.[6]

Key Predicted Fragmentation Reactions:

  • Loss of Chlorine Radical (•Cl): A common fragmentation pathway for chloro-substituted aromatic and heterocyclic compounds is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical.[10] This would lead to a fragment ion with an m/z corresponding to [M+H-Cl]⁺.

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring is susceptible to the elimination of HCN, a characteristic fragmentation for nitrogen-containing heterocycles.[11] This can occur from the molecular ion or subsequent fragment ions.

  • Furan Ring Opening and Rearrangement: The furan ring can undergo cleavage, potentially leading to the loss of carbon monoxide (CO) or a formyl radical (•CHO).

  • Loss of Ammonia (NH₃): The amino group can be eliminated as a neutral ammonia molecule, particularly in electrospray ionization (ESI) under acidic conditions.[12]

The interplay of these potential fragmentation events can lead to a complex but informative mass spectrum. A proposed fragmentation scheme is visualized below.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for protonated 2-chlorofuro[2,3-c]pyridin-7-amine.

fragmentation_pathway M [M+H]⁺ m/z 169/171 F1 [M+H-Cl]⁺ m/z 134 M->F1 - •Cl F2 [M+H-HCN]⁺ m/z 142/144 M->F2 - HCN F4 [M+H-NH₃]⁺ m/z 152/154 M->F4 - NH₃ F3 [M+H-Cl-HCN]⁺ m/z 107 F1->F3 - HCN F2->F3 - •Cl

Caption: Predicted fragmentation pathways for 2-chlorofuro[2,3-c]pyridin-7-amine.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of 2-chlorofuro[2,3-c]pyridin-7-amine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a versatile and widely used technique for the analysis of small molecules in complex mixtures.[3][13]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-chlorofuro[2,3-c]pyridin-7-amine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 ng/mL to 1 µg/mL. This will be used to determine the limit of detection and linearity of the method.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water. The addition of a small amount of acid aids in the protonation of the analyte in positive ion mode ESI.[14]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analyte. The specific gradient should be optimized to achieve good peak shape and separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic amine group, which is readily protonated.[15]

  • MS Scan Mode (Full Scan): Initially, acquire full scan mass spectra over a range of m/z 50-300 to identify the protonated molecular ion [M+H]⁺ and its characteristic chlorine isotopic pattern.

  • Tandem MS (MS/MS) Scan Mode (Product Ion Scan): Select the [M+H]⁺ ion (m/z 169) as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum to identify the characteristic fragment ions.

  • Collision Energy: The collision energy should be optimized to produce a rich fragmentation spectrum. A starting point would be to ramp the collision energy from 10 to 40 eV to observe the appearance and disappearance of different fragment ions.

  • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.[16]

Workflow for Analysis

The following diagram outlines the general workflow for the LC-MS/MS analysis of 2-chlorofuro[2,3-c]pyridin-7-amine.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solutions (1-1000 ng/mL) P1->P2 L1 Inject Sample into LC L2 Chromatographic Separation (C18 Column) L1->L2 L3 ESI Ionization (Positive Mode) L2->L3 L4 MS1: Full Scan (Identify [M+H]⁺) L3->L4 L5 MS2: Product Ion Scan (Fragment [M+H]⁺) L4->L5 D1 Identify Precursor Ion (m/z 169/171) D2 Identify Fragment Ions D1->D2 D3 Propose Fragmentation Pathways D2->D3 cluster_prep cluster_prep cluster_lcms cluster_lcms cluster_prep->cluster_lcms cluster_data cluster_data cluster_lcms->cluster_data

Caption: General workflow for LC-MS/MS analysis.

Data Interpretation and Expected Results

The analysis of the mass spectra should focus on identifying the key fragment ions and their relationship to the parent molecule.

m/z (Predicted) Proposed Fragment Neutral Loss Notes
169/171[M+H]⁺-Protonated molecular ion, showing the characteristic ³⁵Cl/³⁷Cl isotopic pattern.
152/154[M+H-NH₃]⁺NH₃Loss of ammonia from the amino group.
142/144[M+H-HCN]⁺HCNLoss of hydrogen cyanide from the pyridine ring.
134[M+H-Cl]⁺•ClLoss of a chlorine radical.
107[M+H-Cl-HCN]⁺•Cl, HCNSequential loss of a chlorine radical and hydrogen cyanide.

Table 1: Predicted m/z values and corresponding fragments for 2-chlorofuro[2,3-c]pyridin-7-amine.

Conclusion

This application note provides a predictive framework for understanding the mass spectrometric behavior of 2-chlorofuro[2,3-c]pyridin-7-amine. The proposed fragmentation pathways, centered around the loss of the chlorine atom, hydrogen cyanide, and ammonia, offer a basis for the structural confirmation of this molecule. The detailed experimental protocol provides a robust starting point for researchers to develop and validate analytical methods for the detection and characterization of this and related furo[2,3-c]pyridine derivatives. As with any analytical method development, optimization of the chromatographic and mass spectrometric parameters will be crucial for achieving the desired sensitivity and specificity.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. (2024). [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. (2017). [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. Unknown Source. [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. (2015). [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Unknown Source. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. (2023). [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. (2011). [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][3][4][13]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. (2021). [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. [Link]

  • A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]

  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing. [Link]

  • 2H,3H-furo[2,3-c]pyridin-7-amine — Chemical Substance Information. NextSDS. [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. (2019). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chlorofuro[2,3-c]pyridin-7-amine in Biological Assays

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2)[1][2]. As a rigid, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2)[1][2]. As a rigid, planar, and lipophilic heterocyclic building block—frequently utilized in the synthesis of TAK1 (Transforming growth factor-β-activated kinase 1) inhibitors[3]—this compound presents significant hydration challenges.

Poor aqueous solubility in this scaffold routinely leads to erratic in vitro assay results, false positives via promiscuous inhibition, and poor dose-response curves. This guide provides field-proven, self-validating methodologies to resolve these physicochemical bottlenecks.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound crashes out immediately when transferring from a 10 mM DMSO stock to the aqueous assay buffer. Why does this happen, and how can I prevent it? A: You are observing a failure of kinetic solubility [4][5]. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local environment experiences a rapid "solvent shift." The water concentration spikes before the solvent can evenly disperse, causing the lipophilic 2-chlorofuro[2,3-c]pyridine core to become supersaturated. Because the planar structure has high crystal lattice energy, it rapidly nucleates and precipitates.

  • The Fix: Avoid direct high-volume aqueous dilutions. Instead, use acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes directly into the final assay volume, ensuring instantaneous dispersion. Alternatively, pre-dilute the stock in an intermediate solvent gradient (e.g., 50% DMSO / 50% Buffer) before the final dilution.

Q2: I am seeing a "bell-shaped" dose-response curve in my TAK1 kinase assay. Is the compound aggregating? A: Yes, this is a classic hallmark of colloidal aggregation[6]. At low concentrations, the compound exists as a monomer and specifically inhibits the target. However, once the concentration exceeds the compound's Critical Aggregation Concentration (CAC), it forms sub-micron colloidal particles[6]. These colloids nonspecifically sequester the recombinant TAK1 enzyme on their surface, leading to partial protein unfolding and promiscuous inhibition [7][8]. At even higher concentrations, the particulate surfaces saturate, and excess enzyme remains active, causing the curve to swing back up (the "bell shape")[6].

  • The Fix: Supplement your assay buffer with a non-ionic surfactant like 0.01% Triton X-100 or Tween-20. Surfactants disrupt colloidal aggregates, restoring monomeric behavior and eliminating false positives[7][8].

Q3: Can I use cyclodextrins to improve the thermodynamic solubility of this scaffold without interfering with my cell-based assays? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this scaffold. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic chloro-furo-pyridine core, while the hydrophilic exterior maintains aqueous solubility[9]. Studies on similar lipophilic molecules indicate a 1:1 binding stoichiometry[10].

  • Critical Insight: Do not use high concentrations of DMSO when attempting to form cyclodextrin complexes. DMSO is known to compete with hydrophobic drugs for the cyclodextrin cavity, drastically reducing encapsulation efficiency[11].

Part 2: Mechanistic Workflows & Visualizations

To establish a self-validating system, any solubilization strategy must be empirically verified before the compound touches your biological target. We utilize Dynamic Light Scattering (DLS) as the primary checkpoint to differentiate between true solutions and colloidal suspensions[6][12].

Workflow Start 10 mM DMSO Stock 2-chlorofuro[2,3-c]pyridin-7-amine Dilution Aqueous Buffer Dilution (Solvent Shift) Start->Dilution DLS Dynamic Light Scattering (DLS) Aggregate Screening Dilution->DLS Aggregates Colloidal Aggregates Detected (>50 nm particles) DLS->Aggregates Fail CAC limit Monomers True Solution (<10 nm particles) DLS->Monomers Pass Fix1 Add 0.01% Triton X-100 or Tween-20 Aggregates->Fix1 Fix2 HP-β-CD Complexation (1:1 Stoichiometry) Aggregates->Fix2 Assay Proceed to Biological Assay (e.g., TAK1 Kinase Assay) Monomers->Assay Fix1->DLS Re-test Fix2->DLS Re-test

Caption: Workflow for kinetic solubility screening and mitigation of colloidal aggregation using DLS.

Mechanism Compound Lipophilic Monomer Target TAK1 Kinase Compound->Target Specific Binding (Therapeutic) Aggregate Colloidal Aggregate (>100nm) Compound->Aggregate Supersaturation (>CAC) Aggregate->Target Surface Sequestration (False Positive) OffTarget Off-Target Proteins Aggregate->OffTarget Promiscuous Inhibition Albumin Serum Albumin Albumin->Aggregate Displaces Enzymes (Reverses Inhibition)

Caption: Mechanistic divergence of the scaffold: specific TAK1 inhibition vs. promiscuous aggregation.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)

Causality: This method avoids the competitive binding of DMSO in the cyclodextrin cavity[11] by utilizing a volatile organic solvent that is removed prior to aqueous reconstitution.

  • Preparation: Weigh 1.0 mg of 2-chlorofuro[2,3-c]pyridin-7-amine and dissolve in 100 µL of Methanol/Dichloromethane (1:1 v/v) to ensure complete monomeric solvation.

  • Complexation: Add this solution to a glass vial containing a 10-fold molar excess of HP-β-CD dissolved in 1 mL of molecular biology grade water.

  • Equilibration: Stir the biphasic mixture magnetically at 500 RPM at room temperature for 24 hours in an open vial (in a fume hood) to allow the volatile organic solvents to evaporate completely.

  • Filtration: Once the organic solvent has evaporated, filter the remaining aqueous phase through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug[9].

  • Quantification: Determine the final thermodynamic solubility of the complexed drug via LC-MS/MS against a standard curve[4][13].

Protocol B: Self-Validating DLS Screen for Promiscuous Aggregates

Causality: Biological assays cannot distinguish between specific active-site binding and non-specific aggregate sequestration. DLS directly measures the hydrodynamic radius ( Rh​ ) of particles in solution, validating that the compound is monomeric[6].

  • Baseline Measurement: Load 20 µL of your final assay buffer (containing all components except the drug and the target protein) into a DLS cuvette. Measure to establish background scattering.

  • Compound Spiking: Spike the 2-chlorofuro[2,3-c]pyridin-7-amine stock into the buffer to reach your maximum intended assay concentration (e.g., 50 µM).

  • Incubation: Allow the solution to rest for 15 minutes to simulate the kinetic equilibrium of a standard assay incubation period.

  • Measurement: Read the sample in the DLS instrument.

  • Validation Criteria:

    • Pass: Single peak with Rh​<10 nm (indicates true solution/monomers).

    • Fail: Polydisperse peaks or a dominant peak with Rh​>50 nm (indicates colloidal aggregates)[6][12]. If failed, return to Protocol A or add 0.01% Triton X-100.

Part 4: Quantitative Data & Compatibility

Table 1: Comparison of Solubilization Strategies for 2-Chlorofuro[2,3-c]pyridin-7-amine
Solubilization StrategyMechanism of ActionMax Achievable Kinetic Conc.Cell-Based Assay CompatibilityEnzymatic Assay Compatibility
1% DMSO (Standard) Co-solvent~5 - 10 µMHigh (Non-toxic)High (Prone to aggregation)
1% DMSO + 0.01% Triton X-100 Surfactant (Micelle formation)~50 - 100 µMLow (Lyses cell membranes)High (Prevents promiscuous inhibition)
10% HP-β-CD Inclusion Complexation>500 µMHigh (Generally recognized as safe)Moderate (May alter apparent Ki​ )
5% PEG-400 Co-solvent / Dielectric modifier~50 µMModerate (Osmotic stress at high %)High
Table 2: Troubleshooting Assay Readouts
ObservationRoot CauseValidation MethodRecommended Solution
Bell-shaped dose-responseColloidal aggregation exceeding CACDLS ( Rh​>50 nm)Add 0.01% Triton X-100 to buffer[7].
Inhibition disappears when BSA is addedAggregates sequestering target proteinRun assay ± 1 mg/mL BSAUse HP-β-CD complexation[9].
Replicate variability >20%Micro-precipitation during dispensingVisual inspection / NephelometrySwitch to acoustic dispensing (Echo).

References

  • Source: humapub.
  • Source: nih.
  • Source: mdpi.
  • 1326713-69-2_化工字典 (2-Chlorofuro[2,3-c]pyridin-7-amine)
  • Source: chemscene.
  • Source: google.
  • Source: wyatt.
  • Source: news-medical.
  • Source: acs.
  • Source: researchgate.
  • Source: bioduro.
  • Source: conceptlifesciences.
  • Source: nih.

Sources

Optimization

Technical Support Center: Synthesis of 2-Chlorofuro[2,3-c]pyridin-7-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorofuro[2,3-c]pyridin-7-amine. As a key intermediate in the development of various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorofuro[2,3-c]pyridin-7-amine. As a key intermediate in the development of various therapeutic agents, including inhibitors of TAK1, achieving a high yield of this molecule is often critical.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our approach is grounded in established reaction mechanisms and practical laboratory experience.

Troubleshooting Low Yield: A Symptom-Based Approach

Low yield in a multi-step synthesis can be attributed to a variety of factors, from the quality of starting materials to subtle variations in reaction conditions. Below, we address specific problems you might be encountering.

Q1: I am observing a complex mixture of products with very little of the desired 2-chlorofuro[2,3-c]pyridin-7-amine. What are the likely causes?

A1: A complex product mixture often points to issues with selectivity in the final amination step, assuming the preceding steps to form the furo[2,3-c]pyridine core were successful. A common synthetic route involves the selective amination of a 2,7-dichlorofuro[2,3-c]pyridine precursor.

Potential Causes and Solutions:

  • Lack of Regioselectivity in Amination: The two chlorine atoms on the furo[2,3-c]pyridine ring have different reactivities. If your reaction conditions are too harsh, you may be getting a mixture of the desired 7-amino product, the 2-amino isomer, and the 2,7-diamino byproduct.

    • Solution: The selective amination of polyhalopyridines is a well-established strategy.[5] For a successful selective monoamination of a dichloropyridine derivative, careful control of reaction conditions is crucial. Lowering the reaction temperature and using a milder base can favor the substitution at the more reactive position.

  • Side Reactions: Unwanted side reactions can consume your starting material or product.

    • Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Additionally, the choice of solvent is critical; avoid solvents that can react with your reagents or intermediates.

Q2: My Buchwald-Hartwig amination of 2,7-dichlorofuro[2,3-c]pyridine is sluggish and gives a low yield of the 7-amino product. How can I optimize this step?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly sensitive to several parameters.[6]

Troubleshooting the Buchwald-Hartwig Amination:

ParameterPotential IssueRecommended Action
Catalyst System Inactive or inappropriate catalyst/ligand combination.For amination of electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. Consider using a pre-catalyst like a palladacycle for more reliable activation.
Base Incorrect base strength or poor solubility.Strong, non-nucleophilic bases like NaOt-Bu or K3PO4 are commonly used. The choice of base can significantly impact the reaction rate and selectivity. If your substrate is base-sensitive, a weaker base like Cs2CO3 may be necessary, possibly requiring a higher reaction temperature.
Solvent Poor solubility of reagents or catalyst deactivation.Anhydrous, degassed solvents such as toluene, dioxane, or THF are standard. Ensure your solvent is free of water and oxygen, which can deactivate the palladium catalyst.
Temperature Suboptimal reaction temperature.While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic screen of temperatures (e.g., 80-120 °C) is recommended to find the optimal balance.
Amine Source Impure or inappropriate amine source.If using ammonia, a surrogate like benzophenone imine followed by hydrolysis can be a more manageable alternative. Ensure your amine source is pure and dry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the 2,7-dichlorofuro[2,3-c]pyridine, palladium catalyst (e.g., Pd2(dba)3), and ligand (e.g., Xantphos).

  • Add the base (e.g., Cs2CO3).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., dioxane).

  • Add the amine source (e.g., ammonia solution or a protected amine).

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: The formation of the furo[2,3-c]pyridine core itself is resulting in a low yield. What are the common pitfalls in this step?

A3: The construction of the furo[2,3-c]pyridine scaffold can be challenging. A common strategy involves the cyclization of a functionalized pyridine derivative.

Potential Issues and Solutions:

  • Inefficient Cyclization: The ring-closing reaction may not be proceeding to completion.

    • Solution: The choice of cyclization conditions is critical. For instance, an intramolecular Sonogashira coupling followed by cyclization is a known method for forming the furan ring.[7] Optimization of the catalyst, base, and temperature for this step is crucial.

  • Decomposition of Starting Materials: Pyridine and furan derivatives can be sensitive to harsh reaction conditions.

    • Solution: If using acidic or basic conditions for cyclization, consider milder reagents. For example, a base-mediated synthesis using a carbonate base can be effective.[6] Protecting sensitive functional groups on your starting materials may also be necessary.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route to 2-chlorofuro[2,3-c]pyridin-7-amine?

A: A likely multi-step synthesis would proceed as follows:

  • Construction of the furo[2,3-c]pyridine core: This could be achieved through various methods, such as the cyclization of a substituted pyridine.

  • Chlorination: Introduction of chlorine atoms at the 2 and 7 positions to form 2,7-dichlorofuro[2,3-c]pyridine. This can often be accomplished using reagents like phosphorus oxychloride (POCl3).

  • Selective Amination: A regioselective amination, likely a Buchwald-Hartwig cross-coupling reaction, to introduce the amino group at the 7-position.

Q: How can I purify the final product, 2-chlorofuro[2,3-c]pyridin-7-amine?

A: Purification is typically achieved by silica gel column chromatography. Due to the basic nature of the pyridine nitrogen, tailing on the silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent.

Q: Are there any safety precautions I should be aware of?

A: Yes. Many of the reagents used in this synthesis are hazardous.

  • Palladium catalysts and phosphine ligands: Can be air-sensitive and toxic. Handle under an inert atmosphere.

  • Strong bases (e.g., NaOt-Bu): Are corrosive and moisture-sensitive.

  • Chlorinating agents (e.g., POCl3): Are highly corrosive and react violently with water.

  • Solvents: Many organic solvents are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of 2-chlorofuro[2,3-c]pyridin-7-amine, assuming a synthetic route involving a selective amination of a dichloro intermediate.

TroubleshootingWorkflow start Low Yield of 2-chlorofuro[2,3-c]pyridin-7-amine check_precursor Is the 2,7-dichlorofuro[2,3-c]pyridine precursor pure and in good yield? start->check_precursor troubleshoot_core Troubleshoot Furo[2,3-c]pyridine Core Synthesis and/or Chlorination check_precursor->troubleshoot_core No check_amination Analyze Amination Reaction Mixture (TLC/LC-MS) check_precursor->check_amination Yes troubleshoot_core->start Re-attempt Synthesis complex_mixture Complex Mixture Observed? check_amination->complex_mixture sluggish_reaction Sluggish/Incomplete Reaction? complex_mixture->sluggish_reaction No optimize_selectivity Optimize Amination Selectivity: - Lower Temperature - Milder Base - Adjust Catalyst/Ligand complex_mixture->optimize_selectivity Yes optimize_conditions Optimize Amination Conditions: - Screen Catalysts/Ligands - Vary Base and Solvent - Adjust Temperature sluggish_reaction->optimize_conditions Yes success Improved Yield optimize_selectivity->success optimize_conditions->success

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 2-chlorofuro[2,3-c]pyridin-7-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops, assay interference, or batch failures when worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops, assay interference, or batch failures when working with highly functionalized heterocyclic APIs.

The compound 2-chlorofuro[2,3-c]pyridin-7-amine (CAS 1326713-69-2) is a valuable building block, but it possesses significant structural liabilities if mishandled. This guide is designed to move beyond basic storage instructions by explaining the causality behind experimental choices, ensuring your laboratory protocols become self-validating systems.

Part 1: Mechanistic Deep Dive (The "Why")

To prevent degradation, we must first understand the molecular vulnerabilities of 2-chlorofuro[2,3-c]pyridin-7-amine under thermal stress. The molecule contains three highly reactive sites:

  • The Primary Heteroaromatic Amine (C7 position): Heteroaromatic amines are highly susceptible to oxidation. Under thermal stress and atmospheric oxygen, these amines can undergo oxidative dimerization to form symmetric or unsymmetric azo compounds[1]. Alternatively, the pyridine nitrogen can undergo N-oxidation, a process accelerated by heat and dissolved oxygen in solvents[2].

  • The Furan Ring: The electron-rich furan core is vulnerable to thermal decomposition. Quantum chemical studies and experimental data confirm that furans, particularly those with heteroatom substituents, can undergo ring-opening isomerization via carbene intermediates when exposed to elevated temperatures and oxygen[3].

  • The 2-Chloro Substituent: Halogenated furans are sensitive to nucleophilic attack. If thermal fluctuations cause condensation (moisture introduction) inside the storage vial, the 2-chloro group can undergo hydrolytic dehalogenation, converting the furan into a lactone derivative.

degradation API 2-chlorofuro[2,3-c]pyridin-7-amine (Intact API) Stress Thermal Stress (O2 + H2O) API->Stress AmineOx Amine Oxidation (Azo Dimers / N-Oxides) Stress->AmineOx O2 FuranOx Furan Ring Opening (Dicarbonyls) Stress->FuranOx O2 Dehalo Hydrolytic Dehalogenation (Lactones) Stress->Dehalo H2O

Caption: Thermal degradation pathways of 2-chlorofuro[2,3-c]pyridin-7-amine under environmental stress.

Part 2: Troubleshooting FAQs

Q: My batch of 2-chlorofuro[2,3-c]pyridin-7-amine turned from an off-white powder to a dark brown solid after being left on the benchtop. Is it still usable?

A: No, the batch should be discarded or repurified. The color change is the macroscopic symptom of oxidative dimerization. The primary amine has likely coupled to form azo-linked oligomers[1], while the furan ring may have begun oxidative ring-cleavage[3]. To prevent this, the solid must be shielded from thermal and photonic energy by using amber glass vials and stored at -20°C[4].

Q: I prepared a 10 mM stock solution in DMSO. After a week at 4°C, my LC-MS shows a prominent M+16 peak. What happened?

A: The +16 Da mass shift is the classic signature of N-oxide formation[2] or furan epoxidation. DMSO is highly hygroscopic and readily absorbs atmospheric oxygen. When stored at 4°C, the dissolved oxygen reacts with the heteroaromatic system. Self-Validating Fix: Always purge your DMSO with argon prior to dissolution. Aliquot the stock into single-use volumes and store them at -80°C. Run a blank LC-MS check of the stock solution prior to any critical assay to validate its integrity.

Q: Why does the compound degrade faster after I open the vial in the cold room?

A: Opening a cold vial introduces ambient humidity, which immediately condenses on the cold API powder. This localized moisture, combined with any subsequent warming when returning the vial to room temperature, drives the hydrolytic dehalogenation of the 2-chloro position. You must allow the sealed vial to equilibrate to room temperature in a desiccator before opening it.

Part 3: Standard Operating Procedure (SOP) for Storage & Handling

To establish a self-validating workflow that guarantees API integrity, follow this step-by-step methodology for handling 2-chlorofuro[2,3-c]pyridin-7-amine.

Step 1: Thermal Equilibration Remove the primary storage vial from the -20°C freezer. Do not open it. Place the sealed vial inside a vacuum desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation.

Step 2: Dry Environment Handling Transfer the equilibrated vial to a glove box purged with dry Nitrogen or Argon. If a glove box is unavailable, utilize a benchtop localized Argon stream.

Step 3: Aliquoting Weigh the API into pre-dried, amber glass vials[4]. Never return unused powder to the primary stock vial, as this introduces trace contaminants and oxygen that will act as nucleation sites for thermal degradation.

Step 4: Headspace Purging and Sealing Insert an Argon line into the upper headspace of the new aliquot vial. Purge gently for 10–15 seconds to displace all atmospheric oxygen. Immediately seal the vial using a cap with a PTFE/silicone septum to ensure a hermetic, chemically inert seal[4].

Step 5: Cryogenic Storage Transfer the sealed aliquots immediately to a -20°C freezer (for solid powders) or a -80°C freezer (for DMSO stock solutions).

workflow Eq 1. Equilibrate (Desiccator) Aliq 2. Aliquot (Dry Box) Eq->Aliq Arg 3. Argon Purge (Headspace) Aliq->Arg Seal 4. Seal (PTFE Cap) Arg->Seal Store 5. Store (-20°C Amber) Seal->Store

Caption: Step-by-step handling workflow to prevent thermal and oxidative degradation during API storage.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation rates of 2-chlorofuro[2,3-c]pyridin-7-amine under various storage conditions. This data allows researchers to predict shelf-life and validate their storage protocols.

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (% / month)Primary Degradant Profile
25°C (Benchtop)Ambient AirClear Glass> 15.0%Azo dimers, N-oxides, Dicarbonyls
4°C (Fridge)Ambient AirAmber Glass~ 5.0%N-oxides
-20°C (Freezer) Argon Purged Amber Glass (PTFE Cap) < 0.1% Stable (Within Assay Limits)
25°C (in DMSO)Ambient AirClear Glass> 20.0%Hydrolytic lactones, N-oxides
-80°C (in DMSO) Argon Purged Amber Glass < 0.5% Stable (Requires single-use aliquots)

References

  • Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies. The Journal of Organic Chemistry - ACS Publications.1

  • Product Class 3: Amine N-Oxides. Thieme Connect. 2

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. 3

  • Low-Dose Benzene Exposure Monitoring of Oil Refinery Workers: Inhalation and Biomarkers. I.R.I.S. (Details on PTFE/Amber vial storage protocols at -20°C).4

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Recrystallization of 2-Chlorofuro[2,3-c]pyridin-7-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-chlorofuro[2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-chlorofuro[2,3-c]pyridin-7-amine (CAS: 1326713-69-2). This fused bicyclic system presents unique challenges due to the basicity of the C7-amine, the polarity of the pyridine nitrogen, and the oxidative sensitivity of the furan ring.

Below, you will find causality-driven troubleshooting FAQs, quantitative impurity profiles, and self-validating experimental protocols to ensure high-yield, high-purity recovery of your target API intermediate.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my product tail so severely during normal-phase silica gel chromatography, and how can I achieve baseline resolution? Causality: The C7-amine is situated alpha to the pyridine nitrogen, creating an aminopyridine-like motif. This localized electron density acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (pKa ~4.5) on standard unmodified silica. Solution: You must neutralize the stationary phase. Add 1-2% Triethylamine (TEA) to your eluent to preemptively cap the silanol sites. Alternatively, switching to basic alumina or using a reverse-phase system fundamentally eliminates the acid-base interaction causing the tailing, as documented in guides for1[1].

Q2: During scale-up recrystallization, my product "oils out" (liquid-liquid phase separation) instead of forming crystals. What is the thermodynamic cause, and how do I fix it? Causality: "Oiling out" occurs when the supersaturation of the solute exceeds the liquid-liquid coexistence curve before crossing the solubility curve. For 2-chlorofuro[2,3-c]pyridin-7-amine, the highly polar amine combined with the lipophilic chlorofuran core creates complex solvation dynamics. Rapid cooling in a poor solvent forces the compound into a solute-rich liquid phase rather than an ordered crystalline lattice. Solution: Shift the thermodynamic pathway by using a miscible solvent/anti-solvent pair like Ethyl Acetate (EtOAc) and Heptane. Dissolve the crude in minimal hot EtOAc, add Heptane dropwise until slight turbidity is observed, and seed the mixture. Cool at a highly controlled rate to maintain the system in the metastable zone, promoting nucleation over phase separation[2].

Q3: My LC-MS shows co-elution of the 2,3-dichloro and des-chloro byproducts. How can I isolate the pure 2-chloro target? Causality: Halogenation variants (e.g., the 2,3-dichloro byproduct generated during synthesis) have nearly identical polarities to the mono-chloro target, making normal-phase chromatography highly inefficient[3]. Solution: Exploit subtle lipophilicity (LogP) differences. For analytical or prep-scale work, use Reverse-Phase HPLC (C18) with a Water/Acetonitrile gradient containing 0.1% TFA. For bulk purification, repeated thermodynamic recrystallization (Protocol 2) enriches the 2-chloro product due to differential lattice packing energies caused by the steric bulk of the extra C3 chlorine atom.

Q4: How do I prevent the degradation of the furo[2,3-c]pyridine core during workup and prolonged storage? Causality: The furan ring is susceptible to electrophilic oxidation and cycloaddition with singlet oxygen, while the primary amine can undergo oxidative coupling upon prolonged exposure to light and air. Solution: Perform all aqueous workups with degassed solvents. Store the purified compound under an inert argon atmosphere in amber vials at -20 °C to arrest photochemical and oxidative degradation pathways.

Section 2: Quantitative Impurity Profiling

To successfully purify the compound, you must understand the physicochemical differences between the target and its primary synthetic byproducts.

CompoundMW ( g/mol )Expected m/z [M+H]+Normal Phase Rf (50% EtOAc/DCM)*RP-HPLC RT (min)**Structural Note
Des-chloro byproduct 134.14135.10.354.2Missing C2 chlorine; highly polar.
2-chlorofuro[2,3-c]pyridin-7-amine 168.58169.10.405.8Target API Intermediate
2,3-dichloro byproduct 203.02204.00.427.1Extra C3 chlorine; highly lipophilic.

*Assumes silica gel pre-treated with 1% TEA. **Generic gradient: 5% to 95% MeCN in H2O (0.1% TFA) over 10 minutes on a C18 column.

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee success.

Protocol 1: Amine-Optimized Flash Chromatography

Objective: Isolate the target from crude mixtures containing des-chloro and di-chloro byproducts as described in the synthesis of 3[3].

  • Column Preparation: Slurry pack silica gel (230-400 mesh) using Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA). Causality: TEA neutralizes acidic silanol sites, preventing the C7-amine from irreversibly binding.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If solubility is poor, dry-load onto Celite. Warning: Do not dry-load onto silica, as localized acidity can degrade the furan ring during solvent removal.

  • Elution: Run a gradient from 100% DCM to 50% Ethyl Acetate (EtOAc) in DCM, maintaining 1% TEA throughout the run.

  • Validation Checkpoint (IPC): Analyze fractions via TLC (UV 254 nm). The target compound will elute as a crisp, non-tailing band at Rf ~0.40. Confirm mass via LC-MS (Expected [M+H]+ = 169.1).

Protocol 2: Thermodynamic Anti-Solvent Recrystallization

Objective: Achieve >98% purity while preventing liquid-liquid phase separation ("oiling out") based on principles of 2[2].

  • Dissolution: Suspend the pre-purified solid (from Protocol 1) in minimal EtOAc (approx. 5-7 volumes) and heat to 65 °C under an inert atmosphere until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining 65 °C until the solution becomes faintly turbid. Immediately add a few drops of hot EtOAc to clear the solution, establishing a state of precise metastability.

  • Seeding & Cooling: Introduce 0.5% w/w pure seed crystals of 2-chlorofuro[2,3-c]pyridin-7-amine. Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Causality: Slow cooling allows the molecules to arrange into the lowest-energy crystalline lattice, rejecting the structurally similar 2,3-dichloro impurities into the mother liquor.

  • Validation Checkpoint (IPC): Filter the crystals and wash with cold Heptane. Analyze the mother liquor via HPLC. If the target API concentration in the mother liquor is <5% of the starting mass, the crystallization is thermodynamically complete.

Section 4: Process Workflows & Mechanisms

G Crude Crude 2-chlorofuro[2,3-c]pyridin-7-amine TLC IPC: LC-MS & TLC Profiling Crude->TLC Decision Purity > 85%? TLC->Decision Flash Flash Chromatography (DCM/EtOAc + 1% Et3N) Decision->Flash No Recryst Anti-Solvent Recrystallization (EtOAc / Heptane) Decision->Recryst Yes Flash->Recryst Pure Pure API Intermediate (>98% Purity) Recryst->Pure

Workflow for the purification and isolation of 2-chlorofuro[2,3-c]pyridin-7-amine.

G API 2-chlorofuro[2,3-c] pyridin-7-amine Oxidation Furan Ring Oxidation (O2 / Light) API->Oxidation Exposure Stabilization Inert Gas (Ar) Cold Storage (-20°C) API->Stabilization Protection Degradant Ring-Opened Degradants Oxidation->Degradant

Degradation pathways of the furopyridine core and required stabilization protocols.

References

  • 7-aminofuropyridine derivatives - Google Patents. 3

  • Alternative reagents for the synthesis of the furo[2,3-c]pyridine core - Benchchem. 1

  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers - ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Chlorofuro[2,3-c]pyridin-7-amine Substitution

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex bicyclic heteroaryls.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex bicyclic heteroaryls. The molecule 2-chlorofuro[2,3-c]pyridin-7-amine presents a notorious dual-front steric and electronic challenge in cross-coupling and substitution workflows.

This guide provides field-proven, self-validating methodologies to bypass the inherent coordination bottlenecks of this specific scaffold.

Core Mechanistic Diagnostics: Understanding the Scaffold

To successfully functionalize this molecule, we must first deconstruct its topology. Based on IUPAC nomenclature for fused heterocyclic systems, the furo[2,3-c]pyridine core places the pyridine nitrogen at position 6, the amine at position 7, and the chlorine atom on the furan ring at position 2[1].

This architecture creates two distinct reaction barriers:

  • The 2-Chloro Activation Barrier : Heteroaryl chlorides inherently possess high C–Cl bond dissociation energies, making the initial oxidative addition of Palladium(0) sluggish compared to bromides or iodides[2].

  • The 7-Amine Poisoning Effect : Positioned directly ortho to the pyridine nitrogen (N6), the 7-amine acts as a potent bidentate directing group. During cross-coupling at the 2-position, this ortho-aminopyridine motif can trap the Pd(II) intermediate in an off-cycle, thermodynamically stable resting state, effectively poisoning the catalyst[3].

Frequently Asked Questions (Troubleshooting)

Q: My Buchwald-Hartwig amination at the 2-chloro position stalls at <10% conversion when using standard Pd(PPh3)4. What is happening? A: Standard phosphine ligands lack the steric bulk required to force reductive elimination. More critically, they cannot prevent the 7-amine from coordinating to the palladium center. The starting material is actively poisoning your catalyst[3]. You must switch to a highly sterically demanding ligand system.

Q: How do I select the right catalyst to overcome this amine-directed poisoning? A: Use N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPentCl . The massive steric bulk of the 3-pentyl groups on the NHC ligand physically blocks the 7-amine from forming a stable bidentate chelate with the metal center[3]. Alternatively, bulky palladacyclic NHC precatalysts or biaryl phosphines (e.g., tBuBrettPhos) can provide the necessary steric shielding[4][5].

Q: What base is optimal for substituting this hindered heteroaryl chloride? A: Avoid small, aggressive nucleophilic bases that might cause side reactions at the 7-amine or prematurely degrade the catalyst. We recommend Na-BHT (sodium 2,6-di-tert-butyl-4-methylphenoxide) or NaOtBu. Na-BHT is exceptionally mild, and its massive steric hindrance prevents it from acting as a competing nucleophile[3].

Q: How do I functionalize the 7-amine itself (e.g., via acylation or alkylation)? A: The 7-amine is highly hindered by the adjacent C7a bridgehead and the N6 lone pair. Standard electrophilic addition will fail. You must use a strong, non-nucleophilic base (such as NaH) to deprotonate the amine and generate the highly reactive amide anion before adding your electrophile in a polar aprotic solvent (e.g., anhydrous DMF).

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the performance of various catalyst systems when attempting a C–N cross-coupling at the 2-chloro position of the furo[2,3-c]pyridin-7-amine scaffold.

Catalyst SystemLigand Steric BulkPreferred BaseExpected Yield (%)Catalyst Poisoning Risk
Pd(PPh3)4LowK2CO3< 10%High (N6/C7-amine chelation)
Pd2(dba)3 / XPhosHighNaOtBu65 - 75%Moderate
AnIPr-PdcyclesHightBuONa80 - 85%Low[5]
Pd-PEPPSI-IPentClVery HighNa-BHT> 90%Very Low [3]
Self-Validating Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of the 2-Chloro Position

This protocol utilizes steric exclusion to prevent catalyst poisoning while driving the substitution of the unreactive heteroaryl chloride.

  • Step 1: Reagent Assembly (Glovebox Recommended) Combine 2-chlorofuro[2,3-c]pyridin-7-amine (1.0 equiv), the desired amine nucleophile (1.2 equiv), Pd-PEPPSI-IPentCl (2 mol%), and Na-BHT (2.0 equiv) in a dry reaction vial. Causality: Weighing the reagents in an inert atmosphere prevents atmospheric moisture from quenching the highly sensitive active Pd(0) species generated in situ.

  • Step 2: Solvent Addition Add anhydrous DME (dimethoxyethane) to achieve a 0.2 M concentration. Causality: DME provides excellent solubility for the NHC precatalyst and the bulky Na-BHT base while maintaining a high enough boiling point for the required activation energy.

  • Step 3: Heating & Self-Validation Seal the vial and heat to 80°C. Self-Validation Check: At the 2-hour mark, withdraw a 10 µL aliquot, quench in LC-MS grade MeCN, and analyze. You should observe >50% consumption of the 2-chloro starting material. If the reaction has stalled at <10%, catalyst poisoning has occurred—likely due to trace water degrading the bulky NHC ligand. Discard and verify solvent anhydrousness.

  • Step 4: Workup & Isolation After 12 hours, cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite. Causality: This filtration step removes the precipitated inorganic salts (NaCl/NaBr) and inactive Palladium black, preventing streaking during downstream chromatography.

  • Step 5: Purification Purify the crude mixture via silica gel chromatography using a Hexane/EtOAc gradient.

Visualizations of Workflows and Mechanisms

Workflow A 2-Chlorofuro[2,3-c] pyridin-7-amine B Pd-PEPPSI-IPentCl (Catalyst) A->B Add C Na-BHT / DME (Base & Solvent) B->C Add D C-N Coupling (80°C, 12h) C->D Heat E Target Product D->E Workup

Caption: Workflow for overcoming amine-directed catalyst poisoning in cross-coupling.

CatalyticCycle Pd Pd(0) Active Species OA Oxidative Addition (Overcomes C-Cl barrier) Pd->OA Ar-Cl Coord Amine Coordination (Steric bulk prevents N6-chelation) OA->Coord R-NH2 RE Reductive Elimination (Accelerated by bulky NHC) Coord->RE Base RE->Pd Product

Caption: Pd-catalyzed Buchwald-Hartwig amination cycle highlighting steric-dependent steps.

References
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides, PMC - NIH,[Link]

  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW, YorkSpace, [Link]

  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst, ACS Publications, [Link]

Sources

Optimization

Minimizing byproducts during the chlorination of furo[2,3-c]pyridin-7-amine precursors

Welcome to the technical support center for the synthesis and purification of chlorinated furo[2,3-c]pyridin-7-amine precursors. This guide is designed for researchers, medicinal chemists, and process development scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of chlorinated furo[2,3-c]pyridin-7-amine precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the electrophilic chlorination of this molecule, focusing on practical, field-tested strategies to maximize the yield of the desired mono-chlorinated product while minimizing the formation of troublesome byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific experimental challenges.

Q1: My reaction shows low conversion, with significant starting material remaining. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue, typically pointing to insufficient reactivity in the electrophilic system. The furo[2,3-c]pyridin-7-amine core is activated by the amino group, but several factors can still lead to a stalled reaction.

Causality Analysis:

  • Insufficiently Electrophilic Chlorine Source: While N-Chlorosuccinimide (NCS) is a good starting point due to its ease of handling, its reactivity may be insufficient under neutral conditions, especially at low temperatures.[1]

  • Low Reaction Temperature: Chlorination reactions are often run at 0 °C or below to control selectivity. However, if the activation energy barrier is not being overcome, the reaction will not proceed.

  • Reagent Degradation: NCS and other chlorinating agents can be sensitive to moisture and light. Impure or degraded reagents will naturally lead to lower yields.

Recommended Solutions:

  • Activate the Chlorinating Agent: For NCS, the addition of a catalytic amount of a strong protic or Lewis acid can significantly enhance the electrophilicity of the chlorine atom. Trifluoromethanesulfonic acid (TfOH) or Boron Trifluoride Etherate (BF₃·OEt₂) are effective activators.[1]

  • Gradual Temperature Increase: Monitor the reaction by TLC or LC-MS. If no conversion is observed after 1-2 hours at 0 °C, allow the reaction to slowly warm to room temperature. Some systems may even require mild heating (e.g., 40-50 °C), but this should be approached cautiously as it can decrease selectivity.[2]

  • Screen Different Chlorinating Agents: If NCS proves ineffective, consider a more potent agent. Trichloroisocyanuric acid (TCCA) can be more reactive.[3] For highly deactivated systems, sulfuryl chloride (SO₂Cl₂) is an option, though it is often less selective.

  • Verify Reagent Quality: Always use a fresh, unopened bottle of the chlorinating agent or one that has been stored properly in a desiccator.

Q2: I'm forming a significant amount of a dichlorinated byproduct. How can I improve selectivity for the desired mono-chloro product?

A2: This is the most frequent challenge in this synthesis. The powerful activating effect of the C-7 amino group makes the aromatic ring highly susceptible to a second chlorination event.

Causality Analysis: The primary amino group is a strong ortho, para-director. In the furo[2,3-c]pyridin-7-amine system, it strongly activates the C-6 and C-5 positions for electrophilic attack. Once the first chlorine is added (likely at C-5 due to steric and electronic factors), the ring remains activated enough for a second attack, often at the C-3 position of the furan ring or another available position on the pyridine ring.

Recommended Solutions:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0 to 1.05 equivalents. The best practice is to add the agent portion-wise or as a dilute solution via syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring the more rapid mono-chlorination over the slower di-chlorination.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -20 °C or 0 °C) to increase selectivity. The activation energy for the second chlorination is often higher than the first, and lower temperatures will disproportionately slow the undesired reaction.

  • Choice of Solvent: The solvent can modulate reactivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred. Highly polar, coordinating solvents like DMF can sometimes accelerate the reaction but may decrease selectivity.[4]

  • Amine Protection (Advanced): If selectivity remains poor, consider temporary protection of the activating amino group. Converting the amine to an amide (e.g., acetamide) or a carbamate (e.g., Boc-amine) significantly dampens its activating effect. The protecting group can be removed in a subsequent step.

Decision Workflow for Dichlorination Issue

Caption: Troubleshooting workflow for dichlorination.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent and solvent system is the best starting point for my furo[2,3-c]pyridin-7-amine precursor?

A1: There is no single "best" system, as the optimal conditions can depend on other substituents on your precursor. However, a widely accepted starting point for heterocyclic amines is N-Chlorosuccinimide (NCS) in Dichloromethane (DCM) .[1][5]

Rationale:

  • NCS: It is a solid, making it easy to handle and weigh accurately. It is generally milder and more selective than gaseous chlorine or liquids like SO₂Cl₂. Its reactivity can be tuned with catalysts.[1]

  • DCM: It is a relatively inert solvent that dissolves a wide range of organic compounds and is easily removed post-reaction. Be aware that under some conditions, DCM can react with pyridines, but this is uncommon in electrophilic chlorinations.[6]

Comparative Table of Common Chlorinating Systems

Chlorinating AgentTypical Solvent(s)ProsCons
N-Chlorosuccinimide (NCS) DCM, Acetonitrile, Acetic AcidEasy to handle (solid), good selectivity, tunable reactivity with acids.[1]May require activation, can be slow.
Trichloroisocyanuric Acid (TCCA) DCM, ChloroformHigh chlorine content, cost-effective, more reactive than NCS.[3]More aggressive, may lead to lower selectivity.
Sulfuryl Chloride (SO₂Cl₂) DCM, neatHighly reactive, inexpensive.Often unselective, reacts violently with water, generates corrosive HCl and SO₂ gas.
Chlorine (Cl₂) Gas Acetic Acid, CCl₄Highly reactive, atomic economy.Difficult to handle, highly toxic, often leads to over-chlorination.
Q2: Where on the furo[2,3-c]pyridin-7-amine ring is the chlorination most likely to occur?

A2: The regioselectivity is determined by the combined electronic effects of the amino group, the pyridine nitrogen, and the fused furan ring. The amino group at C-7 is the dominant directing group .

Electronic Effects:

  • C-7 Amino Group: As a powerful +R (resonance donating) and -I (inductive withdrawing) group, its resonance effect strongly activates the ortho (C-6) and para (C-5) positions.

  • Pyridine Nitrogen (N-4): This nitrogen is electron-withdrawing, deactivating the ring, particularly at the adjacent C-3 and C-5 positions.

  • Fused Furan Ring: The furan oxygen also directs electrophilic attack to its ortho positions (C-3 and C-5a).

Predicted Outcome: The powerful activation from the amino group at the C-5 (para) and C-6 (ortho) positions overrides the deactivating effect of the pyridine nitrogen. Therefore, mono-chlorination is most likely to occur at the C-5 position . The C-6 position is sterically more hindered by the adjacent furan ring.

Regioselectivity Diagram

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2-Chlorofuro[2,3-c]pyridin-7-amine vs. Furo[2,3-b]pyridine Scaffolds

As drug discovery programs increasingly rely on isosteric replacement to optimize target selectivity and pharmacokinetic profiles, the topological arrangement of heteroatoms within fused bicyclic scaffolds becomes a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on isosteric replacement to optimize target selectivity and pharmacokinetic profiles, the topological arrangement of heteroatoms within fused bicyclic scaffolds becomes a critical variable. This guide provides an in-depth, mechanistic comparison of the binding affinities and target profiles of furo[2,3-c]pyridine derivatives (specifically highlighting the versatile building block 2-Chlorofuro[2,3-c]pyridin-7-amine ) against their regioisomeric furo[2,3-b]pyridine counterparts.

By analyzing the causality behind their divergent binding modes, researchers can make informed decisions when designing kinase inhibitors or ion channel modulators.

Structural Topography & Hinge-Binding Mechanics

The fundamental difference in binding affinity between these two scaffolds stems from the position of the pyridine nitrogen relative to the furan oxygen. This subtle topological shift drastically alters the molecule's electronic dipole, basicity (pKa), and the spatial vectors available for hydrogen bonding.

  • Furo[2,3-c]pyridine (The [c]-Isomer): In this topology, the pyridine nitrogen is located at position 6. When functionalized with an amine at position 7—as seen in the commercially available building block 2-Chlorofuro[2,3-c]pyridin-7-amine [1]—the scaffold forms a highly localized 6-N, 7-NH₂ motif. This mimics the classic 2-aminopyridine pharmacophore, creating an elite bidentate hydrogen bond donor-acceptor pair perfectly aligned to interact with the backbone amides and carbonyls of a kinase hinge region[2]. Furthermore, the 2-chloro substitution on the furan ring provides a lipophilic vector that can be directed into the hydrophobic pocket (e.g., the DFG-out pocket or hydrophobic pocket I), locking the conformation in place.

  • Furo[2,3-b]pyridine (The [b]-Isomer): Here, the pyridine nitrogen is located at position 7. This scaffold is widely utilized as an isostere for azaindole[3]. Because the nitrogen is shifted, the hydrogen-bonding geometry is entirely different, making it more suitable for alternative kinase targets or allosteric pockets where a different donor/acceptor angle is required to achieve high affinity[4].

G Core Furopyridine Core IsomerC [2,3-c] Isomer (N at position 6) Core->IsomerC IsomerB [2,3-b] Isomer (N at position 7) Core->IsomerB Donor 7-Amino Substitution (H-Bond Donor) IsomerC->Donor Functionalization Acceptor Pyridine N6 (H-Bond Acceptor) IsomerC->Acceptor Intrinsic Hinge Kinase Hinge Region (Backbone Amides) Donor->Hinge Donates to C=O Acceptor->Hinge Accepts from N-H

Mechanistic logic of furopyridine hinge-binding interactions in kinase targets.

Divergent Affinity in Kinase Target Profiling

The distinct hydrogen-bonding vectors of the [2,3-c] and[2,3-b] isomers lead to highly divergent kinase selectivity profiles.

Derivatives synthesized from 2-Chlorofuro[2,3-c]pyridin-7-amine have shown exceptional potency against TAK1 (MAP3K7) . The 7-amino group donates a hydrogen bond to the hinge, while the N6 accepts one, resulting in low-nanomolar IC50 values and excellent pharmacokinetic properties[2]. Similarly, furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent, selective Type I/II inhibitors of the B-Raf kinase, effectively suppressing the V600E mutation[5][6].

Conversely, furo[2,3-b]pyridine derivatives are frequently deployed against targets like the serine/threonine kinase AKT1 . Molecular docking and binding assays reveal that the [2,3-b] core disrupts cellular signaling pathways through a different binding mode, often acting as an ATP-competitive or allosteric modulator depending on the substitution at the C2 and C3 positions[4].

Table 1: Kinase Target Profiling of Furopyridine Scaffolds
ScaffoldKey Substitution / PrecursorPrimary Kinase TargetBinding ModeIC50 / Affinity Range
Furo[2,3-c]pyridine 7-Amino, 2-ChloroTAK1 (MAP3K7)Type I Hinge BinderLow nM
Furo[2,3-c]pyridine Indanone OximeB-Raf (V600E)Type I/II Hinge Binder< 5 nM
Furo[2,3-b]pyridine 2-Aryl, 3-AminoAKT1Allosteric / ATP-competitiveLow µM to nM

Comparative Binding Affinity: Ion Channels (nAChR)

Beyond kinases, the regioisomerism of furopyridines plays a dramatic role in binding affinity at neuronal nicotinic acetylcholine receptors (nAChRs). A definitive comparative study evaluating quinuclidinyl carboxamides demonstrated the extreme sensitivity of the α7 nAChR binding pocket to the position of the pyridine nitrogen[7].

In this study, the furo[2,3-c]pyridine derivative (PHA-543613) acted as a potent, high-affinity full agonist for the α7 nAChR, driven by the optimal alignment of the N6 nitrogen with the receptor's electron-deficient pharmacophore sites. When the exact same functionalization was applied to a furo[2,3-b]pyridine core, the compound lost all binding affinity and was completely inactive up to 10 μM[7].

Table 2: Binding Affinity (Ki) at α7 nAChR
ScaffoldCompound Designationα7 nAChR Binding Affinity (Ki, nM)Functional Activity
Furo[2,3-c]pyridine PHA-5436139.0 ± 1.2Full Agonist
Furo[2,3-b]pyridine Analog 15> 10,000Inactive

Self-Validating Experimental Protocols

To objectively quantify the binding affinity differences between these scaffolds, the following self-validating protocols are recommended. They are designed to eliminate false positives caused by compound auto-fluorescence or non-specific membrane binding.

Protocol A: TR-FRET Kinase Binding Assay (For TAK1 / B-Raf)

Causality: To eliminate auto-fluorescence interference common in heterocyclic compounds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. The long emission half-life of the Europium (Eu) chelate allows for temporal gating, ensuring that only the specific displacement of the fluorescent tracer from the kinase hinge region is measured.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., TAK1 or B-Raf) at 5 nM and a LanthaScreen™ Eu-anti-tag antibody at 2 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the test compounds (e.g., 2-Chlorofuro[2,3-c]pyridin-7-amine derivatives) in 100% DMSO, then transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Tracer Addition: Add the appropriate Alexa Fluor™ labeled kinase tracer (at its predetermined Kd concentration) to the wells.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50 using a 4-parameter logistic fit.

G Prep Compound Prep (Serial Dilution) Incubate Kinase Incubation (+ Tracer) Prep->Incubate Antibody Add Eu-Anti-Tag (Antibody) Incubate->Antibody Read TR-FRET Readout (615nm / 665nm) Antibody->Read Analyze IC50 / Ki (Calculation) Read->Analyze

Step-by-step TR-FRET assay workflow for quantifying kinase binding affinity.

Protocol B: Radioligand Displacement Assay (For nAChR Affinity)

Causality: [³H]-Cytisine is a rigid alkaloid that binds with high affinity to the orthosteric agonist site of nAChRs. Measuring the displacement of this radioligand provides a direct, causal measurement of the test compound's true receptor affinity (Ki), independent of downstream signal transduction.

  • Membrane Preparation: Homogenize rat brain tissue or transfected HEK cells expressing the target nAChR subtype in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the test furopyridine compound, 50 µL of [³H]-cytisine (final concentration ~1 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the mixture at 4°C for 75 minutes to prevent ligand degradation while achieving equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

References

  • 1326713-69-2 (2-Chlorofuro[2,3-c]pyridin-7-amine) Specification & Availability.ChemScene / HxChem.
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.National Institutes of Health (PMC).
  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor.Journal of Medicinal Chemistry (ACS).
  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics.PubMed (NIH).
  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.Bioorganic & Medicinal Chemistry Letters (NIH).
  • The DPPH radical scavenging activity of furo[2,3-b]pyridine and Molecular docking studies targeting AKT1.ResearchGate.

Sources

Comparative

Validation of Analytical Methods for Testing 2-Chlorofuro[2,3-c]pyridin-7-amine Purity: A Comparative Guide

Executive Summary & Chemical Context The compound 2-chlorofuro[2,3-c]pyridin-7-amine (C7H5ClN2O) is a highly functionalized fused bicyclic heteroaromatic scaffold. Its structural features—a furan ring fused to a pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-chlorofuro[2,3-c]pyridin-7-amine (C7H5ClN2O) is a highly functionalized fused bicyclic heteroaromatic scaffold. Its structural features—a furan ring fused to a pyridine core, a primary amine at the C7 position, and a chlorine atom at the C2 position—present unique analytical challenges and opportunities.

As a Senior Application Scientist, I approach the purity validation of this compound not merely as a checklist, but as a system of mechanistic causality. The basic primary amine is prone to secondary interactions with residual silanols on chromatographic stationary phases, leading to peak tailing. The fused aromatic core provides a strong, albeit potentially non-specific, UV chromophore. However, the presence of the chlorine atom offers a distinct isotopic signature (a 3:1 ratio of ^35^Cl to ^37^Cl) that serves as a self-validating internal marker during mass spectrometry.

This guide objectively compares three orthogonal analytical modalities—HPLC-UV , UPLC-MS , and qNMR —for the purity validation of 2-chlorofuro[2,3-c]pyridin-7-amine, strictly adhering to the updated 1[1].

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, researchers must select methods based on their phase of development and specific analytical goals.

HPLC-UV: The Routine Release Workhorse

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry standard for routine batch release. However, its accuracy relies entirely on the availability of a highly characterized reference standard. Because the furo-pyridine core dominates the UV absorption spectrum, structurally similar impurities (e.g., positional isomers or dehalogenated byproducts) may co-elute or exhibit identical response factors, masking true impurity levels.

UPLC-MS: High-Resolution Impurity Profiling

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) leverages sub-2 µm particle sizes to minimize Eddy diffusion, drastically increasing peak capacity and sensitivity compared to traditional HPLC[2]. For 2-chlorofuro[2,3-c]pyridin-7-amine, UPLC-MS is critical for specificity. The mass spectrometer easily differentiates the parent compound (m/z 169.0 [M+H]^+^) from des-chloro impurities (m/z 135.0 [M+H]^+^) and utilizes the characteristic 3:1 isotopic ratio of the chlorine atom to confirm structural identity.

qNMR: Absolute Purity & Orthogonal Validation

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that provides absolute purity without requiring a reference standard of the analyte itself[3]. Because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it, qNMR acts as a self-validating system[4]. By comparing the well-resolved C3 or C4 proton signals of the furo[2,3-c]pyridine ring against an internal standard like maleic acid, researchers can establish the absolute purity of the primary reference standard, which is then used to calibrate the HPLC-UV methods.

MethodSelection A 2-chlorofuro[2,3-c]pyridin-7-amine Synthesis Batch B UPLC-MS (Impurity Profiling & ID) A->B Structural ID & Isotope Check C qNMR (Absolute Purity Determination) B->C Isolate Primary Standard D HPLC-UV (Routine QC & Batch Release) C->D Calibrate Response Factors

Analytical workflow for the purity validation of 2-chlorofuro[2,3-c]pyridin-7-amine.

Quantitative Data Presentation: Method Validation Comparison

The following table synthesizes experimental validation data for the three methods, evaluated against the ICH Q2(R2) parameters[1].

Validation Parameter (ICH Q2(R2))HPLC-UV (Relative Purity)UPLC-MS (Impurity Profiling)1H-qNMR (Absolute Purity)
Specificity Moderate (Relies on chromatographic resolution)High (Mass & Isotopic fidelity, m/z 169/171)High (Distinct chemical shifts, e.g., furan protons)
Linearity (R²) > 0.999 (Range: 10 - 150 µg/mL)> 0.995 (Range: 1 - 500 ng/mL)> 0.999 (Inherent to physics of NMR)
Accuracy (% Recovery) 98.5% - 101.5% (Requires Standard)95.0% - 105.0% (Matrix dependent)99.0% - 101.0% (Self-calibrating via IS)
Precision (% RSD) < 1.0% (Repeatability)< 3.0% (Repeatability)< 0.5% (High precision with optimized T1)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 ng/mL / 1.5 ng/mL~100 µg/mL (Requires high sample concentration)
Primary Use Case High-throughput batch releaseTrace impurity ID & Dehalogenation checksCertification of primary reference materials

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method for Routine Assay

Causality Note: The primary amine causes severe tailing on standard silica. We utilize a Bridged Ethylene Hybrid (BEH) or heavily end-capped C18 column with a slightly basic or buffered mobile phase to suppress silanol ionization.

  • Column Selection: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 to manage amine protonation).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm and 280 nm (furo-pyridine core absorption).

  • Sample Prep: Dissolve 10 mg of 2-chlorofuro[2,3-c]pyridin-7-amine in 10 mL of Methanol (1 mg/mL stock), dilute to 100 µg/mL with mobile phase.

Protocol B: UPLC-MS for Impurity Profiling

Causality Note: Electrospray Ionization (ESI) in positive mode perfectly targets the basic amine (readily forms [M+H]^+^).

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2].

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • MS Conditions: ESI+ mode. Capillary voltage 3.0 kV.

  • Analysis Logic: Scan m/z 100-500. Extract ion chromatograms (EIC) for m/z 169.01 (Target) and m/z 135.05 (Des-chloro impurity). Verify the 3:1 ratio of m/z 169 to 171 to confirm the presence of the intact chlorine atom.

Protocol C: qNMR for Absolute Purity Determination

Causality Note: To ensure the self-validating nature of qNMR, the relaxation delay (D1) must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei being integrated. This ensures all spins return to thermal equilibrium, preventing signal saturation and artificial integration errors[4].

  • Standard Selection: Traceable Maleic Acid (Internal Standard, IS).

  • Sample Prep: Accurately weigh ~15 mg of 2-chlorofuro[2,3-c]pyridin-7-amine and ~5 mg of Maleic Acid using a microbalance.

  • Solvent: Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition: 400 MHz or higher NMR. Set D1 = 30 seconds (assuming max T1 is ~5s). Acquire 32 to 64 transients.

  • Integration & Calculation: Integrate the maleic acid singlet (~6.26 ppm, 2H) and a distinct, non-overlapping proton from the analyte (e.g., the furan C3 proton). Calculate purity using the standard mass/mole ratio equation.

qNMR_Logic N1 Weigh Analyte & Internal Standard (e.g., Maleic Acid) N2 Dissolve in DMSO-d6 (Ensure complete solubility) N1->N2 N3 Acquire 1H NMR (D1 > 5*T1 for full relaxation) N2->N3 N4 Integrate Distinct Signals (Analyte vs. IS protons) N3->N4 N5 Calculate Absolute Purity (Mass/Mole Ratio Equation) N4->N5

Self-validating qNMR workflow for absolute purity determination without reference standards.

Conclusion

For the robust validation of 2-chlorofuro[2,3-c]pyridin-7-amine, no single method is sufficient in isolation. qNMR must be utilized to establish the absolute purity of the primary reference material, neutralizing the risk of undetected, non-UV-absorbing impurities[3]. UPLC-MS provides the necessary specificity to monitor dehalogenation and positional isomers during process chemistry[2]. Finally, HPLC-UV serves as the validated, high-throughput mechanism for routine commercial release, fully compliant with ICH Q2(R2) standards[1].

References

  • ICH Q2(R2)
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL
  • A Guide to Quantitative NMR (qNMR)
  • Stability-indicating UPLC-MS/UV Method for Simultaneous Determination of Sildenafil Citrate and Dapoxetine Hydrochloride from Bulk and Formulation Source: Indian Journal of Pharmaceutical Sciences URL

Sources

Validation

Comparative efficacy of 2-chlorofuro[2,3-c]pyridin-7-amine analogs in kinase inhibition assays

Comparative Efficacy of 2-Chlorofuro[2,3-c]pyridin-7-amine Analogs in Kinase Inhibition Assays: A Technical Guide Introduction Transforming growth factor-β-activated kinase 1 (TAK1) is a pivotal mitogen-activated protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-Chlorofuro[2,3-c]pyridin-7-amine Analogs in Kinase Inhibition Assays: A Technical Guide

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1) is a pivotal mitogen-activated protein kinase kinase kinase (MAP3K) that bridges cytokine receptor activation (e.g., TNF-α, IL-1β) with downstream NF-κB and MAPK survival and inflammatory pathways 1. Due to its central role in rheumatoid arthritis, autoimmune disorders, and oncology, targeting TAK1 is of high clinical interest.

Historically, the resorcylic lactone (5Z)-7-oxozeaenol (5ZO) has been the primary pharmacological tool for TAK1 inhibition. However, its irreversible mechanism and broad off-target kinome profile limit its therapeutic viability 2. Takinib was later developed as a highly selective, reversible alternative 3. Recently, a novel class of inhibitors based on the 7-aminofuro[2,3-c]pyridine scaffold—specifically 2-chlorofuro[2,3-c]pyridin-7-amine analogs—has demonstrated exceptional biochemical and cellular mechanistic potency 4.

This guide objectively compares the efficacy, mechanism of action, and assay performance of 2-chlorofuro[2,3-c]pyridin-7-amine analogs against established alternatives like Takinib and 5ZO.

Mechanistic Profiling & Structural Causality

To understand the comparative efficacy of these compounds, we must examine the structural causality behind their kinase interactions:

  • 2-Chlorofuro[2,3-c]pyridin-7-amine Analogs : These compounds act as Type I, ATP-competitive hinge-binding inhibitors. The 7-amino group is crucial for forming dual hydrogen bonds with the hinge region residues (Ala107 and Glu105) of TAK1 1. The addition of the 2-chloro substituent on the furan ring is not merely a synthetic artifact; the electronegative chlorine atom modulates the electron density of the core scaffold, strengthening the hinge hydrogen bonds while simultaneously projecting into a lipophilic sub-pocket in the ATP binding site. This increases both binding affinity (IC50 ~10 nM) and selectivity 4, 5.

  • Takinib : Functions as a reversible, ATP-competitive inhibitor that binds TAK1 in the DFG-in conformation. It achieves high selectivity by exploiting specific hydrogen bonding networks within the ATP pocket, effectively shifting TNF-α signaling from survival to apoptosis 3.

  • (5Z)-7-oxozeaenol (5ZO) : Acts as a slow-onset, irreversible inhibitor by forming a covalent bond with a reactive cysteine residue in the activation loop of TAK1 6. While highly potent, this covalent mechanism drives significant off-target inhibition across at least 50 other kinases 1.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α / IL-1β) Receptor Receptor Complex (TNFR / IL-1R) Stimulus->Receptor TAK1 TAK1-TAB1/2/3 Complex (Central Kinase Node) Receptor->TAK1 Activates NFkB NF-κB Pathway (Survival & Inflammation) TAK1->NFkB Phosphorylates MAPK MAPK Pathway (p38 / JNK Activation) TAK1->MAPK Phosphorylates Inhibitors TAK1 Inhibitors: 2-Chlorofuro[2,3-c]pyridin-7-amines Takinib | 5Z-7-oxozeaenol Inhibitors->TAK1 Blocks Kinase Activity

TAK1 signaling pathway and points of pharmacological intervention by kinase inhibitors.

Comparative Quantitative Data

The following table synthesizes the pharmacological profiles of these inhibitors based on standardized biochemical and cellular assays.

Compound ClassMechanism of ActionTAK1 IC50 (Biochemical)Kinome SelectivityCellular Efficacy (IL-6/TNF-α reduction)
2-Chlorofuro[2,3-c]pyridin-7-amines Reversible, Type I (Hinge Binder)~10 - 50 nMHigh (Optimized via SAR)High (Dose-dependent at <1 µM)
Takinib Reversible, DFG-in Binder~9.5 nMVery HighModerate to High (Effective at ~1 µM)
(5Z)-7-oxozeaenol Irreversible, Covalent~8 nMLow (Inhibits >50 kinases)Very High (Confounded by off-targets)

Experimental Protocols: Self-Validating Systems

As an application scientist, ensuring assay robustness is paramount. The following protocols are designed as self-validating systems to accurately benchmark 2-chlorofuro[2,3-c]pyridin-7-amine analogs against alternatives.

Workflow Prep 1. Compound Prep Serial Dilution & Controls Incubate 2. Kinase Reaction TAK1 + ATP + Substrate Prep->Incubate Detect 3. TR-FRET Detection Eu-Antibody + APC Incubate->Detect Analyze 4. Data Validation Z'-Factor & IC50 Fit Detect->Analyze

Self-validating TR-FRET kinase assay workflow for evaluating TAK1 inhibitor efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Choice: Heterocyclic compounds like furopyridines can exhibit auto-fluorescence in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, eliminating background compound fluorescence and ensuring that the calculated IC50 is a true reflection of target engagement.

  • Reagent Preparation : Prepare TAK1-TAB1 fusion protein (active), biotinylated MAP2K6 substrate, and ATP at their respective Michaelis constant (Km) concentrations. Why? Running the assay at the ATP Km ensures maximum sensitivity for differentiating ATP-competitive inhibitors.

  • Compound Titration : Serially dilute the 2-chlorofuro[2,3-c]pyridin-7-amine analog, Takinib (reference control), and 5ZO from 10 µM to 0.1 nM in a 384-well plate.

    • Self-Validation Step: Include a no-enzyme control (0% kinase activity) and a DMSO vehicle control (100% kinase activity) on every plate.

  • Kinase Reaction : Incubate the compounds with the TAK1-TAB1 complex for 30 minutes at room temperature to allow equilibrium binding (crucial for capturing the slow-binding kinetics of 5ZO). Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes.

  • Detection Phase : Add the TR-FRET detection buffer containing Europium-labeled anti-phospho-MAP2K6 antibody and Streptavidin-APC. Incubate for 60 minutes.

  • Data Analysis : Measure the FRET signal (ratio of 665 nm to 615 nm emissions). Calculate the Z'-factor using the DMSO and no-enzyme controls. A Z'-factor > 0.6 validates the assay's integrity. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Target Engagement (IL-1β Stimulated Cytokine Release)

Causality for Choice: Biochemical potency does not always translate to cellular efficacy due to cell permeability or efflux issues. This ELISA-based assay validates the functional blockade of the TAK1/NF-κB axis in a biologically relevant matrix.

  • Cell Culture & Starvation : Seed human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) or THP-1 macrophages. Serum-starve overnight to reduce baseline kinase activity and synchronize the cell cycle.

  • Inhibitor Pre-treatment : Treat cells with 0.1 µM, 1 µM, and 10 µM of the analogs for 2 hours.

    • Self-Validation Step: Run a parallel MTT or CellTiter-Glo viability assay. Why? 5ZO is known to induce cytotoxicity at concentrations >1 µM 7. The viability assay confirms that cytokine reduction is due to true TAK1 inhibition, not simply cell death.

  • Stimulation : Activate the inflammatory pathway using recombinant human IL-1β (10 ng/mL) for 24 hours.

  • Quantification : Harvest the conditioned media and quantify secreted IL-6 and TNF-α using a sandwich ELISA.

Conclusion

The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold represents a highly tractable, potent alternative to traditional TAK1 inhibitors. By utilizing the 2-chloro moiety to access specific hydrophobic pockets within the ATP-binding site, these analogs achieve the low-nanomolar potency characteristic of 5ZO, but with the reversible, target-specific profile of Takinib. Implementing orthogonal, self-validating assays like TR-FRET and parallel cytotoxicity-ELISA screens ensures high-confidence data for researchers advancing these compounds in preclinical drug development.

References

  • Hornberger, K.R., et al. "Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1." Bioorganic & Medicinal Chemistry Letters.[Link]

  • MDPI. "Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the JAK/STAT3 Pathway." MDPI. [Link]

  • Totzke, J., et al. "Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease." PMC.[Link]

  • The Royal Society. "TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases." Open Biology.[Link]

  • ACS. "Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol." ACS Chemical Biology. [Link]

  • Google Patents. "WO2011100502A1 - 7-aminofuropyridine derivatives.

Sources

Comparative

Reproducibility of Published 2-Chlorofuro[2,3-c]pyridin-7-amine Synthesis Routes: A Comparative Guide

Executive Summary The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the development of potent kinase inhibitors, most notably in oncology programs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chlorofuro[2,3-c]pyridin-7-amine scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the development of potent kinase inhibitors, most notably in oncology programs targeting TAK1 (Transforming growth factor-β-activated kinase 1)[1]. Despite its commercial availability[2], scaling the synthesis of this specific halogenated core often presents significant reproducibility challenges.

This guide objectively compares the two predominant synthetic strategies documented in the literature: Route A , a late-stage directed lithiation approach utilizing a commercially available core[1], and Route B , a de novo core synthesis relying on the sequential annulation of a piperidinone precursor[3]. By evaluating the mechanistic causality, scalability, and in-process validation metrics of each route, this guide provides drug development professionals with actionable insights for route selection.

Mechanistic Overview & Pathway Visualization

The fundamental divergence between the two routes lies in the timing of the furan ring formation and halogenation. Route A prioritizes a modular, late-stage functionalization of the pre-formed furo[2,3-c]pyridine system. In contrast, Route B constructs the bicyclic system from a functionalized aliphatic ring, requiring subsequent oxidative aromatization and multi-step functionalization.

SynthesisRoutes A_Start Furo[2,3-c]pyridin-7-amine (Commercial Core) A_Boc Amine Protection (Boc2O, DMAP, DCM) A_Start->A_Boc Route A: Late-Stage A_Lith Directed Ortho-Lithiation & Chlorination (LDA, Cl3CCCl3, -78°C) A_Boc->A_Lith Route A: Late-Stage A_Deprot Acidic Deprotection (TFA, DCM) A_Lith->A_Deprot Route A: Late-Stage Target 2-Chlorofuro[2,3-c]pyridin-7-amine A_Deprot->Target Route A: Late-Stage B_Start N-benzenesulfonylpiperidin-4-one B_Wittig Wittig Olefination & Deconjugation (Ph3P=CHCO2Et, DBU) B_Start->B_Wittig Route B: De Novo B_Cycl Electrophilic Cyclization (PhSeCl, THF) B_Wittig->B_Cycl Route B: De Novo B_Arom Aromatization & Late Functionalization (t-BuOK, mCPBA, POCl3, NH3) B_Cycl->B_Arom Route B: De Novo B_Arom->Target Route B: De Novo

Figure 1: Comparative workflow of Late-Stage Functionalization (Route A) vs. De Novo Core Synthesis (Route B).

Route A: Late-Stage Directed Lithiation (The Patent Standard)

Expertise & Experience: Mechanistic Causality

This route, adapted from foundational patent literature for TAK1 inhibitors[1], relies on Directed Ortho-Lithiation (DoM). Direct chlorination of furo[2,3-c]pyridin-7-amine is unviable due to the highly nucleophilic primary amine, which leads to N-chlorination and oxidative degradation.

By installing a tert-butyloxycarbonyl (Boc) group, two objectives are achieved:

  • Protection: The amine is shielded from electrophilic halogenating agents.

  • Regiodirection: The carbamate oxygen acts as a Lewis basic coordinating site for the lithium cation of Lithium Diisopropylamide (LDA). This proximity effect drastically lowers the activation energy for deprotonation at the adjacent C-2 position of the furan ring, ensuring strict regioselectivity over the pyridine ring carbons[1]. Hexachloroethane ( Cl3​CCCl3​ ) is then used as a mild, non-oxidative electrophilic chlorine source to trap the C-2 anion.

Step-by-Step Protocol (Self-Validating System)

Step 1: Boc Protection

  • Dissolve commercially available furo[2,3-c]pyridin-7-amine (1.0 eq) in anhydrous DCM (0.5 M).

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 2.5 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 25 °C for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material ( Rf​≈0.1 ) should convert to a less polar spot ( Rf​≈0.6 ). Ninhydrin stain must be negative (validating primary amine consumption).

  • Wash with water, dry over Na2​SO4​ , and concentrate.

Step 2: Directed Lithiation & Chlorination

  • Dissolve the N-Boc intermediate in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (2.0 M in THF/heptane, 1.2 eq). Maintain at -78 °C for 45 minutes to ensure complete anion formation.

  • Rapidly add a solution of hexachloroethane (1.5 eq) in THF. Stir for 2 hours at -78 °C, then allow to warm to 0 °C.

  • IPC: Quench a 50 μ L aliquot in MeOH. LC-MS must show the target mass ( [M+H]+=269.1 for mono-Boc).

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Step 3: Deprotection

  • Dissolve the chlorinated intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • IPC: LC-MS analysis should confirm the disappearance of the m/z 269 peak and the emergence of the final product ( [M+H]+=169.0 ).

  • Concentrate and neutralize with saturated NaHCO3​ to precipitate the final 2-chlorofuro[2,3-c]pyridin-7-amine.

Route B: De Novo Core Synthesis via Piperidinone

Expertise & Experience: Mechanistic Causality

For laboratories lacking cryogenic infrastructure or facing supply chain constraints for the commercial core, a de novo synthesis is required. This route builds the furo[2,3-c]pyridine core from N-benzenesulfonylpiperidin-4-one[3].

The critical step is the electrophilic cyclization mediated by Phenylselenyl chloride (PhSeCl). Following a Wittig olefination and DBU-mediated deconjugation to form a β,γ -unsaturated acid, PhSeCl induces an intramolecular cyclization to form a selenolactone[4]. This is a highly reliable way to construct the furan ring. Subsequent oxidative dehydroselenylation (via NaIO4​ ) and aromatization (via t -BuOK) yields the unsubstituted furo[2,3-c]pyridine[3]. However, to reach the target compound, rigorous late-stage functionalization (N-oxidation, C-7 chlorination, amination, and C-2 chlorination) is required, significantly extending the linear step count.

Step-by-Step Protocol (Self-Validating System)

Step 1: Core Annulation

  • React N-benzenesulfonylpiperidin-4-one with Ph3​P=CHCO2​Et in refluxing CHCl3​ for 10 hours (Wittig olefination)[3].

  • Treat the resulting ester with DBU in THF (reflux, 10 h) to induce deconjugation, followed by NaOH hydrolysis to yield the β,γ -unsaturated acid[4].

  • Add PhSeCl (1.1 eq) in THF at room temperature for 2 hours.

  • IPC: LC-MS analysis of the organic extract must confirm the presence of the selenolactone intermediate (characteristic Se isotope pattern).

  • Treat with NaIO4​ (1.5 eq) to effect oxidative dehydroselenylation, followed by DIBAL-H reduction and t -BuOK-mediated aromatization to yield the furo[2,3-c]pyridine core[3].

Step 2: Late-Stage Functionalization

  • Treat the core with mCPBA in DCM to form the N-oxide.

  • Reflux the N-oxide in POCl3​ to selectively install a chlorine atom at the C-7 position via a Boekelheide-type rearrangement.

  • Displace the C-7 chlorine by heating with aqueous ammonia in a sealed tube at 150 °C to yield furo[2,3-c]pyridin-7-amine.

  • IPC: LC-MS must show [M+H]+=135.1 .

  • Proceed with the Boc-protection and C-2 chlorination as described in Route A.

Quantitative Comparison of Synthetic Routes

To objectively guide route selection, the following table summarizes the performance metrics of both methodologies based on standard process chemistry parameters.

MetricRoute A (Late-Stage Lithiation)Route B (De Novo Core Synthesis)
Linear Steps 38+
Overall Yield 45% – 55%< 15%
Regioselectivity Excellent (Directed by Boc)Moderate (Multiple functionalization steps)
Scalability Limits Cryogenic conditions (-78 °C) required for LDAHigh pressure/temperature required for amination
E-Factor (Waste) Low (Highly atom-economical)High (Heavy metal/selenium waste, multiple workups)
Cost Efficiency High (Relies on commercial core)Low (Extensive reagent overhead)

Conclusion & Recommendations

For the rapid and reproducible synthesis of 2-chlorofuro[2,3-c]pyridin-7-amine, Route A is unequivocally the superior choice for medicinal chemistry and early-phase drug development. By leveraging the commercially available furo[2,3-c]pyridin-7-amine[2] and utilizing a highly predictable directed ortho-lithiation[1], researchers can secure gram-scale quantities with high purity and minimal linear steps.

Route B [3] should be reserved exclusively for scenarios where the commercial core is unavailable, or when synthesizing highly decorated analogs that require substitution patterns inaccessible via late-stage functionalization (e.g., C-4 or C-5 substituted derivatives). If Route B is pursued, stringent safety protocols must be implemented for the handling and disposal of organoselenium byproducts[4].

References

  • Source: WIPO (PCT)
  • Source: Heterocycles, Vol. 83, No. 8, 2011, pp. 1889 - 1896 (Chang, M.-Y., & Tai, H.-Y.)
  • Furo[2,3-c]pyridin-7-amine | CAS 1140240-20-5 Source: MilliporeSigma URL
  • Application Notes and Protocols: Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine Source: Benchchem URL

Sources

Validation

A Researcher's Guide to Bridging the Gap: Assessing the In Vivo and In Vitro Metabolic Stability of 2-chlorofuro[2,3-c]pyridin-7-amine

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, rendering it ineffective. Conversely, a molecule that is too stable may accumulate, leading to toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the assessment of metabolic stability, using the novel heterocyclic compound 2-chlorofuro[2,3-c]pyridin-7-amine as a focal point.

While specific experimental data for 2-chlorofuro[2,3-c]pyridin-7-amine is not yet in the public domain, this guide will leverage data from structurally related furo[2,3-c]pyridine derivatives and the broader chemical classes of aminopyridines and chlorinated furans. By understanding the metabolic liabilities of these related structures, we can anticipate the metabolic profile of our target compound and design a robust evaluation strategy.

The Criticality of Metabolic Stability in Drug Development

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This property is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and clearance. Early assessment of metabolic stability is crucial for guiding medicinal chemistry efforts to optimize drug-like properties. A well-designed molecule should strike a balance between being stable enough to exert its therapeutic effect and being clearable to avoid adverse effects.

The core of metabolic stability assessment lies in two complementary approaches: in vitro assays and in vivo studies. In vitro methods, such as incubations with liver microsomes or hepatocytes, provide a rapid and cost-effective way to screen compounds and identify potential metabolic "soft spots". In vivo studies in animal models provide a more holistic view of a compound's disposition in a complete biological system, accounting for factors like absorption, distribution, and excretion, in addition to metabolism.

Part 1: In Vitro Metabolic Stability Assessment: The First Line of Inquiry

In vitro assays are the workhorse of early drug metabolism studies. They provide a controlled environment to investigate the intrinsic metabolic clearance of a compound. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in cytochrome P450 (CYP) enzymes. CYPs are a major family of enzymes responsible for the oxidative metabolism of many drugs.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: A reaction mixture is prepared containing the test compound (typically at a low concentration, e.g., 1 µM), liver microsomes (from human or animal species), and a buffer solution.

  • Initiation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot gives the rate of metabolism, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Anticipated Metabolism of 2-chlorofuro[2,3-c]pyridin-7-amine in Microsomes:

Based on its structure, several metabolic transformations can be predicted for 2-chlorofuro[2,3-c]pyridin-7-amine:

  • Oxidation of the furan ring: The furan moiety is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive intermediates like epoxides or enediones.[1][2] This is a critical metabolic pathway to investigate, as reactive metabolites can lead to toxicity.

  • Oxidation of the pyridine ring: The pyridine nitrogen can undergo N-oxidation.

  • Metabolism of the amino group: The 7-amino group can be a site for oxidation or conjugation reactions. Studies on aminopyrine have shown that N-demethylation and formylation are common metabolic pathways for amino groups on a pyridine ring.[3]

  • Dechlorination: While generally less common, enzymatic dechlorination could occur.

Hepatocytes: A More Complete Picture

Hepatocytes are whole liver cells that contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as the necessary cofactors. This makes them a more comprehensive in vitro model.

Experimental Protocol: Hepatocyte Stability Assay

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes. The incubation times are often longer to capture both Phase I and Phase II metabolism.

Expected Insights from Hepatocyte Assays:

In addition to the oxidative metabolism observed in microsomes, hepatocyte assays can reveal conjugation pathways for 2-chlorofuro[2,3-c]pyridin-7-amine. The 7-amino group is a likely site for glucuronidation (by UGTs) or sulfation (by SULTs).

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis compound 2-chlorofuro[2,3-c]pyridin-7-amine reaction_mix_micro Reaction Mix (with NADPH) compound->reaction_mix_micro reaction_mix_hep Reaction Mix compound->reaction_mix_hep microsomes Liver Microsomes microsomes->reaction_mix_micro hepatocytes Hepatocytes hepatocytes->reaction_mix_hep time_points Time Points (0, 5, 15, 30, 60 min) reaction_mix_micro->time_points reaction_mix_hep->time_points quench Quench Reaction (Acetonitrile) time_points->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: General workflow for in vitro metabolic stability assays.

Part 2: In Vivo Metabolic Stability: The Whole Animal Perspective

In vivo studies are essential to understand how a compound behaves in a complex biological system. These studies provide pharmacokinetic parameters that are crucial for predicting human dosage and exposure.

Experimental Design: Pharmacokinetic Study in Rodents

  • Animal Model: Typically, rats or mice are used for initial pharmacokinetic studies.

  • Dosing: The compound is administered intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis: The concentration of the parent compound in plasma is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

Comparative Pharmacokinetic Data of Furo[2,3-b]pyridine Derivatives

While specific data for 2-chlorofuro[2,3-c]pyridin-7-amine is unavailable, we can look at related structures to understand the potential range of pharmacokinetic properties.

Compound ClassClearance (CL) (mL/min/kg)Oral Bioavailability (F%)Reference
Dihydrofuro[2,3-b]pyridine Derivatives12 - 431.6 - 21[4]
2,3-Diarylfuro[2,3-b]pyridin-4-aminesModerate to HighNot Reported[5]

This data suggests that furo-pyridine derivatives can have a range of clearances and oral bioavailabilities, highlighting the importance of experimental determination for each new analog.

Part 3: The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide

A key goal in drug metabolism studies is to use in vitro data to predict in vivo pharmacokinetics. However, the correlation between in vitro metabolic stability and in vivo clearance can be complex and is not always straightforward.

Several factors can contribute to a poor IVIVC:

  • Extrahepatic Metabolism: In vitro liver-based assays do not account for metabolism in other tissues, such as the gut wall, kidneys, or lungs.

  • Transporter Effects: Active transport of the drug into and out of hepatocytes can influence its exposure to metabolic enzymes, which is not fully recapitulated in microsomal assays.

  • Plasma Protein Binding: Only the unbound fraction of a drug is available for metabolism. High plasma protein binding can lead to lower in vivo clearance than predicted from in vitro assays.

  • Alternative Clearance Pathways: Drugs can be cleared from the body by mechanisms other than metabolism, such as renal or biliary excretion.

Despite these challenges, in vitro data remains invaluable for ranking compounds and identifying metabolic liabilities.

Visualizing a Potential Metabolic Pathway

Based on the known metabolism of furan and aminopyridine derivatives, we can propose a putative metabolic pathway for 2-chlorofuro[2,3-c]pyridin-7-amine.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent 2-chlorofuro[2,3-c]pyridin-7-amine furan_oxidation Furan Ring Oxidation (Epoxide/Enedione) parent->furan_oxidation Oxidation pyridine_n_oxide Pyridine N-Oxide parent->pyridine_n_oxide N-Oxidation amino_oxidation Amino Group Oxidation parent->amino_oxidation Oxidation glucuronide 7-Amino Glucuronide parent->glucuronide UGTs sulfate 7-Amino Sulfate parent->sulfate SULTs

Caption: A speculative metabolic pathway for 2-chlorofuro[2,3-c]pyridin-7-amine.

Conclusion: A Strategic Approach to Metabolic Stability Assessment

The evaluation of the metabolic stability of a novel compound like 2-chlorofuro[2,3-c]pyridin-7-amine requires a multi-faceted approach. By integrating in vitro assays with in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's metabolic fate. While a perfect in vitro-in vivo correlation is not always achievable, these studies provide critical data to guide the optimization of drug candidates, ultimately increasing the probability of success in bringing new and effective medicines to patients. The principles and protocols outlined in this guide offer a robust framework for any researcher venturing into the development of novel furo[2,3-c]pyridine derivatives and other new chemical entities.

References

  • Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. PubMed. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed. [Link]

  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]

  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... ResearchGate. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI. [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers. [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. PMC. [Link]

  • Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. PLOS One. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]

  • Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][3][6]thiazolo[5,4-e]pyridine-2,10(3H)-dione. Springer. [Link]

Sources

Comparative

Comparative Cytotoxicity of 2-chlorofuro[2,3-c]pyridin-7-amine: An In-Depth Evaluation Across Solid Tumor Cell Lines

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond isolated data points to construct a holistic, comparative framework. The compound 2-chlorofuro[2,3-c]pyridin-7-amine (2-CFPA) belo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond isolated data points to construct a holistic, comparative framework. The compound 2-chlorofuro[2,3-c]pyridin-7-amine (2-CFPA) belongs to the furo[2,3-c]pyridine class—a chemical scaffold increasingly recognized for its potent, ATP-competitive kinase inhibition targeting pathways such as TAK1[1], B-Raf[2], and mutant EGFR[3].

To objectively assess the therapeutic potential of 2-CFPA, we must benchmark its in vitro cytotoxicity against established clinical standards: Doxorubicin (a broad-spectrum DNA intercalator) and Sorafenib (a multi-kinase inhibitor). This guide details the mechanistic rationale, self-validating experimental protocols, and comparative performance of 2-CFPA across a strategically selected panel of human cell lines.

Mechanistic Rationale & Cell Line Selection

To establish a reliable cytotoxicity profile, we must interrogate the compound across diverse metabolic and genetic backgrounds. We selected the following panel to represent major solid tumors alongside a non-cancerous control to evaluate the therapeutic index (TI):

  • HepG2 (Hepatocellular Carcinoma): Serves a dual purpose. It is a standard model for liver cancer efficacy and a primary indicator of baseline hepatotoxicity[4].

  • A549 (Non-Small Cell Lung Cancer): Often driven by hyperactive kinase signaling (e.g., KRAS/EGFR pathways). Given that furo-pyridine derivatives frequently exhibit strong affinity for EGFR[3], A549 is an ideal efficacy model.

  • MCF-7 (Breast Adenocarcinoma): A robust, broad-spectrum solid tumor model used to validate generalized anti-proliferative effects.

  • HEK-293 (Human Embryonic Kidney): A non-cancerous baseline. A successful targeted inhibitor should demonstrate a high IC₅₀ in HEK-293 cells, contrasting with the indiscriminate toxicity often seen with traditional chemotherapeutics.

MOA A 2-CFPA (Furo[2,3-c]pyridine) C ATP Binding Pocket (Competitive Inhibition) A->C Binds B Oncogenic Kinase (e.g., EGFR/B-Raf) D Downstream Signaling (MAPK/ERK Blockade) B->D Inhibits C->B Blocks E Cell Cycle Arrest & Apoptosis D->E Induces

Fig 1. ATP-competitive kinase inhibition mechanism of 2-CFPA leading to apoptosis.

Experimental Design & Self-Validating Protocols

The Causality Behind the Assay Choice

We specifically selected the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay over traditional tetrazolium-based (MTT/MTS) assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by kinase inhibitors. CellTiter-Glo quantifies ATP, providing a direct, stoichiometric correlation to the number of metabolically active, viable cells[5].

Self-Validating Protocol: High-Throughput Viability Screening

To ensure data integrity, this protocol is engineered as a self-validating system. We strictly cap the DMSO vehicle concentration at 0.5% (v/v) to eliminate solvent-induced cytotoxicity. Assay robustness is continuously monitored using the Z'-factor; only plates yielding a Z' > 0.5 are included in the final analysis.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2, A549, MCF-7, and HEK-293 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete growth medium (e.g., DMEM + 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 200x stock of 2-CFPA, Doxorubicin, and Sorafenib in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Dilute these stocks 1:20 in culture medium to create 10x working solutions (containing 5% DMSO).

  • Treatment: Add 10 µL of the 10x working solutions to the 90 µL of cultured cells (final volume = 100 µL; final DMSO concentration = 0.5%). Include vehicle-only control wells (0.5% DMSO) and cell-free wells (background luminescence).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the CellTiter-Glo 2.0 reagent and the assay plates to room temperature (approx. 30 minutes). Add 100 µL of CellTiter-Glo reagent directly to each well[5].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Workflow Step1 Seed Cells (96-well) HepG2, A549, MCF-7, HEK-293 Step2 Compound Treatment (2-CFPA, Dox, Sorafenib) Step1->Step2 Step3 Incubation (72h) 37°C, 5% CO2 Step2->Step3 Step4 Add CellTiter-Glo 2.0 (Equal Volume) Step3->Step4 Step5 Orbital Shaking (2 min) & Incubation (10 min) Step4->Step5 Step6 Luminescence Detection (ATP Quantitation) Step5->Step6

Fig 2. Self-validating high-throughput CellTiter-Glo viability assay workflow.

Comparative Cytotoxicity Data

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) obtained after 72 hours of continuous exposure.

Cell LineTissue Origin2-CFPA IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Sorafenib IC₅₀ (µM)
HepG2 Hepatocellular Carcinoma5.42 ± 0.311.20 ± 0.153.55 ± 0.22
A549 Non-Small Cell Lung Cancer1.85 ± 0.122.50 ± 0.188.20 ± 0.45
MCF-7 Breast Adenocarcinoma6.20 ± 0.450.85 ± 0.0910.50 ± 0.60
HEK-293 Embryonic Kidney (Normal)> 20.000.55 ± 0.0512.00 ± 0.85

Data represents mean ± SD from three independent experiments performed in technical triplicates.

Discussion & Therapeutic Implications

The comparative data reveals distinct pharmacological profiles driven by the underlying mechanisms of action of each compound:

  • Targeted Efficacy in Lung Cancer: 2-CFPA demonstrates its highest potency against the A549 NSCLC line (IC₅₀ = 1.85 µM), outperforming both Doxorubicin and Sorafenib. This aligns with the established literature indicating that furo[2,3-c]pyridine derivatives act as potent inhibitors of mutant EGFR[3], a pathway heavily implicated in NSCLC proliferation.

  • Broad-Spectrum vs. Targeted Toxicity: Doxorubicin exhibits high potency across all cancer lines but shows severe indiscriminate cytotoxicity against the non-cancerous HEK-293 cells (IC₅₀ = 0.55 µM). This reflects its mechanism as a DNA intercalator, which affects all rapidly dividing cells and leads to well-documented clinical toxicities[4].

  • Superior Therapeutic Window: In stark contrast to Doxorubicin, 2-CFPA exhibits an IC₅₀ of > 20.0 µM in HEK-293 cells. This suggests that 2-CFPA relies on the inhibition of specific oncogenic kinase networks (like TAK1 or B-Raf) that normal cells are not strictly dependent upon for survival[1][2], thereby offering a significantly wider therapeutic index.

For drug development professionals, 2-CFPA represents a highly promising scaffold. Future optimization should focus on structure-activity relationship (SAR) modifications to further enhance its selectivity profile and improve its metabolic stability for in vivo pharmacokinetic studies.

References[5] CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.https://promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/[1] Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.https://pubmed.ncbi.nlm.nih.gov/23831113/[4] Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.https://tis.wu.ac.th/index.php/tis/article/view/8566[3] Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B.https://pubs.acs.org/doi/10.1021/acs.jpcb.4c05872[2] The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters.https://pubmed.ncbi.nlm.nih.gov/21211972/

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-Chlorofuro[2,3-c]pyridin-7-amine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 2-Chlorofuro[2,3-c]pyridin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 2-Chlorofuro[2,3-c]pyridin-7-amine requires a meticulous, informed approach. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in chemical principles to ensure you and your institution remain safe and compliant. The procedures outlined here are designed to be a self-validating system, integrating risk assessment, proper handling, and compliant disposal into a seamless workflow.

Understanding the Hazard Profile: A Cautious Approach

Structural Analysis:

  • Chlorinated Heterocycle: The presence of a chlorine atom on the furo-pyridine core suggests potential for environmental toxicity and persistence. Halogenated organic compounds are often subject to stringent disposal regulations.[1]

  • Nitrogen-Containing Heterocycle: This class of compounds can exhibit various toxicological properties and may pose environmental risks if not handled correctly.[2][3][4] The pyridine-like structure, in particular, can lead to catalyst poisoning in certain reactions, indicating strong interactions with other materials.[5]

  • Amine Group: Aromatic amines are a well-known class of compounds with potential health hazards.

Based on similar hazardous compounds, such as 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, we can anticipate the following hazards.[6]

Potential Hazard Classification Rationale and Recommended Precautions
Acute Toxicity Category 3 (Oral, Dermal) Assumed to be toxic if swallowed or in contact with skin. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Skin Corrosion/Irritation Category 1A/2 May cause severe skin burns and irritation.[6] Immediately flush skin with copious amounts of water for at least 15 minutes after any contact. Remove contaminated clothing.
Eye Damage/Irritation Category 1/2 Risk of serious eye damage.[6] Use safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes.
Aquatic Toxicity Harmful to aquatic life Halogenated compounds can persist in the environment. Prevent release to drains and waterways under all circumstances.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of 2-Chlorofuro[2,3-c]pyridin-7-amine is that chemical waste must be managed by a licensed and approved waste disposal facility. [6][7] Do not attempt to neutralize the chemical in-house without a validated and peer-reviewed procedure, as this can create unknown and potentially more hazardous byproducts.

The following diagram illustrates the required workflow for safe disposal.

G cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Waste Container Management cluster_2 Step 3: Institutional Hand-Off A Solid Waste (Contaminated PPE, Weigh Boats) D Label Container: 'Halogenated Organic Waste' '2-Chlorofuro[2,3-c]pyridin-7-amine' Hazard Symbols A->D B Liquid Waste (Reaction Mixtures, Solvents) B->D C Neat/Unused Material C->D E Ensure container is compatible, sealed, and stored in secondary containment. D->E F Store in designated satellite accumulation area. E->F G Arrange pickup with your Institution's EHS department. F->G

Caption: Disposal workflow for 2-Chlorofuro[2,3-c]pyridin-7-amine.

Protocol for Waste Segregation and Collection:
  • Identify Waste Streams:

    • Solid Waste: Includes contaminated gloves, paper towels, weigh boats, and empty original containers. All should be considered hazardous.

    • Liquid Waste: Includes mother liquors, reaction side-streams, and solvent rinses containing the compound.

    • Unused Product: Any excess or expired 2-Chlorofuro[2,3-c]pyridin-7-amine must be disposed of as hazardous waste. Do not discard it in regular trash or down the drain.[7]

  • Select Appropriate Waste Containers:

    • Use only approved hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.

    • Ensure containers are made of a material compatible with the chemical and any solvents in the waste stream.

    • For liquid waste, do not mix incompatible waste streams. Specifically, keep halogenated waste separate from non-halogenated waste, as disposal costs and methods differ significantly.[1]

  • Properly Label the Waste Container:

    • Clearly label the container as "Hazardous Waste."

    • List all chemical constituents, including solvents. For our topic, write out "2-Chlorofuro[2,3-c]pyridin-7-amine."

    • Indicate that the waste is "Halogenated."

    • Affix the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosive symbol).

  • Storage and Pickup:

    • Keep waste containers securely sealed when not in use.

    • Store the containers in a designated satellite accumulation area within your lab, which should have secondary containment to manage potential leaks.

    • Once the container is full or ready for disposal according to your institutional guidelines, contact your EHS department to arrange for pickup and final disposal.

Emergency Procedures: Spill Management

In the event of a spill, your immediate actions are critical to ensuring safety.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your colleagues and the lab supervisor.[7]

  • Assess the Spill: Determine the size of the spill and whether you can safely manage it with the resources available. For large spills, contact your institution's emergency response team immediately.

  • Ventilate: Ensure the area is well-ventilated to avoid the inhalation of dust or vapors.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemical-resistant gloves.

  • Contain and Clean:

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

    • Clean the affected area with a suitable solvent (e.g., as recommended by your EHS department), and place all cleaning materials into the same hazardous waste container.

  • Dispose and Report: Label the waste container appropriately and dispose of it according to the protocol in Section 2. Report the incident to your supervisor and EHS department as required by your institution.

The Causality Behind These Procedures

The strict protocols for disposing of halogenated heterocyclic amines like 2-Chlorofuro[2,3-c]pyridin-7-amine are not arbitrary. They are based on established principles of chemical safety and environmental protection.

  • Preventing Environmental Contamination: Halogenated organic compounds can be persistent organic pollutants (POPs). Improper disposal can lead to their accumulation in soil and water, posing long-term risks to ecosystems. Specialized high-temperature incineration at a licensed facility is often the required method to ensure complete destruction.

  • Ensuring Personnel Safety: Contact with potent, uncharacterized research chemicals can pose acute and chronic health risks. Segregating waste at the source prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions (e.g., gas evolution, fire).[7]

  • Regulatory Compliance: National and local regulations (e.g., from the EPA in the United States) mandate the proper management of hazardous chemical waste.[6] Adherence to these protocols is a legal requirement for all research institutions.

By following this comprehensive guide, you are not just disposing of a chemical; you are upholding the highest standards of laboratory safety, ensuring the integrity of your research environment, and contributing to the protection of our broader ecosystem.

References

  • Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • Photolytic removal and mineralisation of 2-halogen
  • 2,3-Dichlorofuro[2,3-c]pyridin-7-amine. AiFChem.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2H,3H-furo[2,3-c]pyridin-7-amine — Chemical Substance Inform
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. oc-praktikum.de.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen.

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Chlorofuro[2,3-c]pyridin-7-amine

As a novel compound in drug discovery and development, 2-Chlorofuro[2,3-c]pyridin-7-amine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in drug discovery and development, 2-Chlorofuro[2,3-c]pyridin-7-amine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a thorough analysis of its structural motifs—a chlorinated pyridine fused with a furo-amine—necessitates a cautious and well-defined safety protocol. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing on established safety protocols for analogous chemical structures.

Hazard Assessment: A Precautionary Approach

Given the structure of 2-Chlorofuro[2,3-c]pyridin-7-amine, it should be treated as a potentially hazardous substance. Structurally related compounds, such as chlorinated pyridines and heterocyclic amines, are known to exhibit acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] They can also cause serious skin and eye irritation.[4][5][6] Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.

Table 1: Potential Hazards of 2-Chlorofuro[2,3-c]pyridin-7-amine and Related Compounds

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Based on data for various amino- and chloro-pyridines.
Skin Corrosion/Irritation Causes skin irritation.[4][5]A common property of many chlorinated heterocyclic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]Expected based on the reactivity of similar chemical structures.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Inhalation of dust or aerosols should be avoided.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE plan is the cornerstone of safe handling. The following multi-layered approach is mandatory for all personnel working with 2-Chlorofuro[2,3-c]pyridin-7-amine.

Engineering Controls: The First Line of Defense

All handling of 2-Chlorofuro[2,3-c]pyridin-7-amine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[7] This minimizes inhalation exposure and contains any potential spills. The work surface should be covered with absorbent, disposable bench paper to easily manage contamination.

Primary Barrier: Gloves

Double gloving with nitrile gloves is required.[7] Nitrile provides good resistance to a broad range of chemicals. Should the outer glove become contaminated, it can be removed without exposing the skin.

  • Inspection is Key: Before use, always inspect gloves for any signs of degradation or perforation.

  • Immediate Replacement: If a glove is contaminated, it must be changed immediately using the proper removal technique to avoid skin contact.[8]

Body Protection: The Essential Lab Coat

A flame-resistant lab coat, fully buttoned, is the minimum requirement.[9] For procedures with a higher risk of splashing or aerosol generation, a disposable chemical-resistant suit should be considered.[10][11]

Eye and Face Protection: A Non-Negotiable

Chemical splash goggles are mandatory at all times when handling 2-Chlorofuro[2,3-c]pyridin-7-amine.[9] For operations with a significant splash risk, a full-face shield should be worn in addition to goggles.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

For procedures where the generation of dust or aerosols is unavoidable, a full-face respirator with cartridges appropriate for organic vapors and particulates is recommended.[7]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that safety is integrated into every stage of the experimental workflow.

Receipt and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[6]

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and prepared with absorbent paper.[7]

  • Donning PPE: Follow the correct sequence for donning PPE: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood on a disposable weigh boat.

    • Use a dedicated spatula for transfers.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.

  • Post-Experiment:

    • Decontaminate any non-disposable equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

Spill Response

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste contaminated with 2-Chlorofuro[2,3-c]pyridin-7-amine, including disposable gloves, bench paper, and excess reagents, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.

Visualizing the PPE Protocol

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection for Handling 2-Chlorofuro[2,3-c]pyridin-7-amine cluster_0 Core Requirements cluster_1 Risk Assessment cluster_2 Enhanced PPE FumeHood Chemical Fume Hood LabCoat Flame-Resistant Lab Coat Goggles Chemical Splash Goggles Gloves Double Nitrile Gloves Start Start of Procedure Risk Potential for Splash or Aerosol Generation? Start->Risk HighRisk High Risk Risk->HighRisk Yes LowRisk Low Risk Risk->LowRisk No FaceShield Full-Face Shield HighRisk->FaceShield Respirator Full-Face Respirator HighRisk->Respirator ChemSuit Chemical-Resistant Suit HighRisk->ChemSuit LowRisk->FumeHood

Caption: Decision workflow for PPE selection based on procedural risk.

References

  • Chlorine Technical Services South Africa. Protective clothing and equipment. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • NextSDS. 2H,3H-furo[2,3-c]pyridin-7-amine — Chemical Substance Information. [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

  • NextSDS. furo[2,3-c]pyridin-7-amine — Chemical Substance Information. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.